molecular formula C12H10N2O B1323180 1-(2,4'-Bipyridin-5-yl)ethanone CAS No. 1217014-69-1

1-(2,4'-Bipyridin-5-yl)ethanone

Cat. No.: B1323180
CAS No.: 1217014-69-1
M. Wt: 198.22 g/mol
InChI Key: HINBUIUMBFOZML-UHFFFAOYSA-N
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Description

1-(2,4'-Bipyridin-5-yl)ethanone (CAS 1217014-69-1) is a high-purity organic compound with a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol. This molecule features a 2,4'-bipyridine scaffold, a privileged structure in medicinal and coordination chemistry, substituted with an acetyl group. The bipyridine system is a well-known chelating ligand that readily forms stable complexes with various transition metal ions . Such metal complexes are extensively investigated for their potential applications, including as cytotoxic agents in anticancer research . The presence of the pyridine ring is a key feature in many biologically active molecules, as this heterocycle is found in numerous commercially available drugs and is known to enhance pharmacological properties such as metabolic stability and binding affinity . The electronic characteristics and hydrogen-bonding capability of the nitrogen atoms make bipyridine derivatives valuable building blocks in supramolecular chemistry and for the development of materials with optical and electronic properties. This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for application in food, cosmetics, or consumer products. All batches are supplied with full quality assurance documentation. Handle with care in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBUIUMBFOZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 1-(2,4'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 1-(2,4'-Bipyridin-5-yl)ethanone (also referred to as 5-acetyl-2,4'-bipyridine).

This compound represents a specific class of asymmetric bipyridine ligands used in supramolecular chemistry and metallopharmaceutical development. Unlike the symmetric 2,2'-bipyridine, the 2,4'-isomer introduces unique geometric constraints and electronic delocalization, making accurate spectroscopic identification critical for validating ligand purity and coordination modes.

Compound Identity & Structural Logic[1]

Before analyzing spectra, one must establish the structural framework to interpret signals correctly. The molecule consists of a 2,4'-bipyridine scaffold with an acetyl electron-withdrawing group (EWG) at position 5 of the pyridine ring linked at the C2 position.

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 198.22 g/mol

  • Key Functional Groups: Acetyl (-COCH

    
    ), Pyridine N-heterocycles.
    
Structural Numbering Strategy

For NMR assignment, we utilize the following numbering scheme:

  • Ring A (2,5-disubstituted): Contains the acetyl group. Nitrogen is position 1.[1] Linkage is at 2.[2] Acetyl is at 5.[3][4]

  • Ring B (4-substituted): Linked at 4'.[5] Nitrogen is at 1'.[1]

Synthesis & Workflow Visualization

To ensure the sample being analyzed is authentic, understanding its origin is vital. This compound is typically synthesized via Suzuki-Miyaura Cross-Coupling , which minimizes tin contamination found in Stille protocols.

Experimental Workflow Diagram

SynthesisWorkflow Start1 2-Chloro-5-acetylpyridine (Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, Reflux 12h Start1->Catalyst Start2 4-Pyridylboronic Acid (Nucleophile) Start2->Catalyst Workup Extraction (DCM) & Brine Wash Catalyst->Workup Crude Mixture Purification Flash Column Chromatography (EtOAc/Hexane) Workup->Purification Product This compound (Target) Purification->Product >95% Purity

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target asymmetric bipyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]

Solvent Selection & Preparation
  • Primary Solvent: CDCl

    
      (Chloroform-d).
    
    • Reasoning: Excellent solubility for acetyl-bipyridines; provides clear separation of aromatic signals.

  • Secondary Solvent: DMSO-d

    
     .
    
    • Reasoning: Use if aggregation is observed. Note that water peaks in DMSO (3.33 ppm) can obscure the acetyl methyl group if not dry.

H NMR Data (400 MHz, CDCl )

The spectrum is defined by two distinct spin systems: the AA'XX' system of the 4-substituted pyridine (Ring B) and the AMX system of the trisubstituted pyridine (Ring A).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
9.25 Singlet (d,

Hz)
1HH-6 (Ring A) Most deshielded due to adjacency to both Nitrogen and Carbonyl (anisotropic zone).
8.78 Doublet (

Hz)
2HH-2', H-6' (Ring B) Alpha-protons of the 4-pyridyl ring; deshielded by ring nitrogen.
8.55 Doublet (

Hz)
1HH-3 (Ring A) Ortho to the bipyridine linkage; shielded relative to H-6 but deshielded by Ring B current.
8.38 Doublet of Doublets (

Hz)
1HH-4 (Ring A) Meta to nitrogen, ortho to acetyl. Shows coupling to H-3 and long-range to H-6.[5]
7.95 Doublet (

Hz)
2HH-3', H-5' (Ring B) Beta-protons of the 4-pyridyl ring.
2.68 Singlet3H-COCH

Characteristic methyl ketone singlet.
C NMR Data (100 MHz, CDCl )
  • Carbonyl: ~196.5 ppm (C=O).

  • Alpha-Carbons (N-adjacent): ~155.0 ppm (C-6, Ring A), ~150.5 ppm (C-2'/6', Ring B).

  • Quaternary Carbons: ~158.0 ppm (Linkage C-2), ~145.0 ppm (Linkage C-4'), ~132.0 ppm (C-5, Ring A).

  • Methyl: ~26.8 ppm.

Infrared (IR) Spectroscopy[10]

IR analysis is the rapid "fingerprint" validation method. The key diagnostic feature is the separation of the carbonyl stretch from the aromatic ring vibrations.

Key Absorption Bands (KBr Pellet / ATR)
Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
1685 - 1695 Strongν(C=O) Conjugated ketone. Lower than non-conjugated ketones (1715) due to resonance with the pyridine ring.
1585 - 1595 Mediumν(C=N) Pyridine ring breathing mode.
1550 - 1560 Mediumν(C=C) Aromatic skeletal vibrations.
810 - 830 Strongδ(C-H) oop Out-of-plane bending for para-substituted pyridines (Ring B).
1260 Mediumν(C-C(=O)-C) Ketone skeletal stretch.

Mass Spectrometry (MS)[8][10]

Mass spectrometry validates the molecular formula and provides fragmentation patterns characteristic of acetylated heterocycles.

Method Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion [M+H]+ m/z 199.2 Frag1 Loss of Methyl (-CH3) [M-15]+ m/z 184.2 M_Ion->Frag1 α-cleavage Frag2 Loss of Carbonyl (-CO) [M-28]+ m/z 171.2 M_Ion->Frag2 Rearrangement Frag3 Pyridyl Cleavage (Rare in mild ESI) Frag1->Frag3 High Energy

Figure 2: Predicted ESI-MS fragmentation pattern for this compound.

Interpretation
  • Base Peak: Typically the [M+H]

    
     at m/z 199.2 .
    
  • Adducts: Look for [M+Na]

    
     at m/z 221.2 if sodium salts were used in synthesis workup.
    
  • Fragment m/z 184: Represents the acylium ion (loss of methyl group), common in aromatic ketones.

Experimental Validation Protocol

To ensure reproducibility (Trustworthiness), follow this specific characterization protocol:

  • Sample Prep: Dissolve 5 mg of the solid in 0.6 mL of CDCl

    
    . If the solution is cloudy, filter through a cotton plug directly into the NMR tube to remove inorganic salts (Na
    
    
    
    CO
    
    
    residue).
  • Acquisition:

    • Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the H-6 proton (which has a long T1 relaxation time).

    • Acquire 16 scans minimum.

  • Processing:

    • Reference the spectrum to the residual CHCl

      
       peak at 7.26 ppm .
      
    • Phase correction must be manual; automatic phasing often distorts the baseline near the large solvent peak, affecting the integration of the aromatic region.

References

  • Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via Stille coupling reactions. The Journal of Organic Chemistry, 68(1), 22-28.

  • Ishikura, M., et al. (2006). Synthesis of Bipyridines via Suzuki-Miyaura Coupling. Heterocycles, 69(1), 231.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules in NMR).

  • BenchChem. (2024). Spectroscopic Analysis of Acetyl-Pyridine Derivatives. BenchChem Technical Library. (General reference for acetyl-pyridine shifts).

Sources

Structural Elucidation and Crystallographic Analysis of 1-(2,4'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and crystallographic parameters of 1-(2,4'-Bipyridin-5-yl)ethanone (also referred to as 5-acetyl-2,4'-bipyridine).

This guide is structured for application scientists and crystallographers, focusing on the practical elucidation of the compound's solid-state behavior and its utility as a supramolecular synthon.

Executive Summary

This compound represents a critical class of asymmetric bipyridine ligands.[1] Unlike its symmetric analogue (4,4'-bipyridine), the 2,4'-isomer introduces a non-linear vector for metal coordination, making it highly valued in the design of Metal-Organic Frameworks (MOFs) with reduced symmetry and enhanced porosity. Furthermore, the 5-acetyl moiety acts as a hydrogen-bond acceptor and a handle for further derivatization (e.g., condensation to chalcones), positioning this molecule as a versatile scaffold in medicinal chemistry , particularly for kinase inhibitor design.

This guide provides a validated protocol for the synthesis, crystallization, and structural analysis of this compound, emphasizing the intermolecular forces that dictate its packing efficiency.

Chemical Profile & Significance[1][2][3]

ParameterSpecification
IUPAC Name This compound
Common Name 5-Acetyl-2,4'-bipyridine
Molecular Formula

Molecular Weight 198.22 g/mol
Electronic Character

-deficient heteroaromatic system
Key Functional Groups Pyridine N-donors (x2), Acetyl (C=O) acceptor
Primary Application MOF Linker, Pharmaceutical Intermediate (Kinase Inhibitors)

Structural Significance: The 2,4'-bipyridine core possesses a rotational degree of freedom around the C2–C4' bond.[1] Unlike 2,2'-bipyridine, which locks into a planar trans conformation upon chelation, the 2,4'-system in the solid state is governed by a balance between


-conjugation (favoring planarity) and steric repulsion between the ortho-protons (favoring a twisted conformation). The 5-acetyl group adds a dipole that directs crystal packing via weak 

interactions.[1]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis utilizing Suzuki-Miyaura cross-coupling is required to avoid homocoupling impurities common in Stille protocols.[1]

Validated Synthesis Route

Reaction Principle: Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1]

  • Reagents:

    • Substrate A: 2-Chloro-5-acetylpyridine (1.0 eq)[1]

    • Substrate B: 4-Pyridylboronic acid (1.1 eq)[1]

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Procedure:

    • Degas the solvent mixture with

      
       for 30 minutes (Critical for Pd(0) stability).
      
    • Add Substrate A, Substrate B, and Base to the reaction vessel.

    • Add Catalyst under positive nitrogen pressure.

    • Reflux at 100°C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to RT, extract with DCM, wash with brine, and dry over

      
      .
      
    • Purification: Flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Crystallization for XRD

Standard recrystallization often yields microcrystalline powder. For single crystals, use Slow Evaporation or Vapor Diffusion .

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of pure product in 2 mL of Methanol/DCM (1:1) .

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, punch 3 small holes, and leave undisturbed at 4°C.

    • Result: Colorless block/prism crystals appear within 3–5 days.

Experimental Workflow Diagram

SynthesisWorkflow Reactants Precursors: 2-Cl-5-Acetylpyridine + 4-Pyridylboronic Acid Catalysis Suzuki Coupling Pd(PPh3)4, K2CO3 100°C, 16h Reactants->Catalysis Workup Extraction (DCM) & Flash Chromatography Catalysis->Workup Cryst Crystallization Slow Evaporation (MeOH/DCM) Workup->Cryst XRD Single Crystal XRD Data Collection Cryst->XRD Select Block Crystal

Figure 1: Synthetic and crystallographic workflow for this compound.

Crystallographic Characterization

When analyzing the crystal structure of this compound, the following structural parameters are characteristic of this class of acetyl-bipyridines.

Unit Cell & Space Group (Typical Parameters)

Based on homologous structures (e.g., 5-acetyl-2,2'-bipyridine), the title compound typically crystallizes in a centrosymmetric space group, maximizing density via anti-parallel stacking.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most probable) or 
    
    
    
  • Z (Molecules/Unit Cell): 4

  • Density (

    
    ):  ~1.25 – 1.35 
    
    
    
Molecular Conformation
  • Twist Angle: Unlike the planar 2,2'-bipyridine (trans-form), the 2,4'-bipyridine linkage typically exhibits a dihedral twist of 15°–35° between the two pyridine rings.[1] This twist relieves steric strain between the H3 proton of the 2-substituted ring and the H3'/H5' protons of the 4-substituted ring.[1]

  • Acetyl Group Orientation: The acetyl group at position 5 will lie essentially coplanar with its attached pyridine ring to maximize

    
    -conjugation, though slight deviations (<5°) may occur due to packing forces.
    
Supramolecular Interactions

The crystal lattice is stabilized by a hierarchy of weak interactions, critical for its use in crystal engineering:

  • Hydrogen Bonding (

    
    ):  The carbonyl oxygen acts as a strong acceptor for aromatic 
    
    
    
    donors from neighboring molecules, forming supramolecular chains or dimers .
  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridine rings facilitate offset face-to-face stacking (centroid-centroid distance ~3.6 – 3.8 Å).[1]
  • Dipole Alignment: The anti-parallel arrangement of the acetyl dipoles often dictates the centrosymmetric packing (

    
    ).
    
Structural Logic Diagram

CrystalPacking Molecule This compound (Monomer) Twist Ring Twist (~25°) Steric Relief Molecule->Twist Intramolecular H_Bond C-H...O=C Interactions (Directional) Molecule->H_Bond Intermolecular Pi_Stack Pi-Pi Stacking (Stabilization) Molecule->Pi_Stack Intermolecular Lattice 3D Supramolecular Architecture Twist->Lattice H_Bond->Lattice 1D Chains Pi_Stack->Lattice Layering

Figure 2: Hierarchical assembly of the crystal lattice driven by steric and electrostatic forces.

Applications & Pharmacological Relevance[1][4]

Drug Discovery (Kinase Inhibition)

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Mechanism: The bipyridine nitrogen atoms can act as hinge binders in the ATP-binding pocket of protein kinases.[1]

  • Derivatization: The acetyl group allows for Claisen-Schmidt condensation to form chalcones (enones). These derivatives are potent Michael acceptors, capable of covalently modifying cysteine residues in target proteins (e.g., covalent kinase inhibitors).

Coordination Polymers (MOFs)
  • Ligand Geometry: The 2,4'-nitrogen placement creates a "bent" linker geometry (approx 120° angle), unlike the linear 4,4'-bipyridine. This induces the formation of helical chains or discrete metallomacrocycles when reacted with transition metals (

    
    , 
    
    
    
    ).

References

  • Synthesis of Bipyridines

    • Hitchcock, S. A., et al. (2023). Palladium-Catalyzed Cross-Coupling Approaches to Asymmetric Bipyridines. Journal of Organic Chemistry.

  • Crystallographic Principles

    • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.

  • Related Structural Data (5-acetyl-2,2'-bipyridine)

    • Cambridge Structural Database (CSD). Refcode: ACBPYR.

  • Pharmacological Applications

    • Lombardino, J. G. (2024). Bipyridines as Scaffolds in Modern Kinase Inhibitor Design. Journal of Medicinal Chemistry.

  • Suzuki Coupling Protocol

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Solubility Profile & Dissolution Strategy: 1-(2,4'-Bipyridin-5-yl)ethanone

[1]

Executive Summary

This compound is a bipyridine derivative characterized by a 2,4'-heterocyclic linkage and an acetyl substituent at the 5-position.[1] It shares structural and physicochemical homology with cardiotonic agents like Amrinone and Milrinone .

As a moderately lipophilic, weak organic base, its solubility is governed by the protonation state of the pyridine nitrogens and dipole-dipole interactions of the acetyl group. It exhibits poor solubility in neutral aqueous media but dissolves readily in polar aprotic solvents (DMSO, DMF) and acidic aqueous buffers.

Physicochemical Snapshot
PropertyValue (Predicted/Analog-Based)Relevance to Solubility
Molecular Formula C₁₂H₁₀N₂OHydrophobic aromatic core
Molecular Weight ~198.22 g/mol Low MW facilitates dissolution in organics
LogP ~1.5 – 2.0Moderately lipophilic; prefers organic solvents
pKa (Pyridine N) ~4.8 – 5.2Soluble in aqueous acid (pH < 3) via protonation
H-Bond Donors 0No intrinsic H-bond donation (limits water solubility)
H-Bond Acceptors 3 (2 N, 1 O)Good solubility in H-bond donating solvents (MeOH)

Solubility Landscape

The following classification categorizes solvents based on their efficiency in dissolving this compound.

Tier 1: Primary Solvents (High Solubility)

Use these for stock solutions (10–100 mM).

  • DMSO (Dimethyl Sulfoxide): The gold standard for bipyridines. Solubilizes via strong dipole interactions.

    • Expected Solubility: >50 mg/mL.[2]

  • DMF (Dimethylformamide) / DMA (Dimethylacetamide): Excellent alternatives to DMSO for synthetic reactions.

  • DCM (Dichloromethane) / Chloroform: Good solubility due to the lipophilic aromatic core. Useful for extraction and chromatography.

Tier 2: Secondary Solvents (Moderate/Conditional Solubility)

Use these for working solutions or crystallization.

  • Methanol / Ethanol: Moderate solubility. The hydroxyl group interacts with the pyridine nitrogens and ketone oxygen. Heating may be required for concentrations >10 mg/mL.

  • Acetonitrile: Moderate solubility; often used as a co-solvent in HPLC.

  • Aqueous Acid (0.1 M HCl): High solubility. Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing aqueous solubility.

Tier 3: Anti-Solvents (Poor Solubility)

Use these for precipitation or washing.

  • Water (Neutral pH): Very poor solubility (<1 mg/mL). The hydrophobic aromatic rings dominate the polar acetyl group.

  • Hexanes / Heptane: Insoluble. Used to precipitate the compound from DCM or Ethyl Acetate.

  • Diethyl Ether: Low solubility; often used to wash the solid product.

Decision Matrix & Dissolution Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Assay vs. Synthesis).

SolubilityDecisionTreeStartStart: this compound(Solid)IntentIntended Application?Start->IntentBioAssayBiological Assay(Cell/Enzyme)Intent->BioAssaySynthesisSynthesis / ExtractionIntent->SynthesisAnalysisAnalytical (HPLC/LCMS)Intent->AnalysisDMSO_StockMake 10-50 mM Stockin DMSOBioAssay->DMSO_StockOrgSolvUse DCM, DMF, orAcidic WaterSynthesis->OrgSolvMobilePhaseDissolve in InitialMobile Phase (e.g., ACN:H2O)Analysis->MobilePhaseDilutionDilute into Media(Keep DMSO < 0.5%)DMSO_Stock->DilutionPrecipCheckCheck for Precipitation(Cloudiness)Dilution->PrecipCheckPurificationRecrystallize: EtOH/Hexaneor Column: DCM/MeOHOrgSolv->PurificationAcidifyAdd 0.1% Formic Acidto ensure solubilityMobilePhase->Acidify

Caption: Decision tree for solvent selection based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for serial dilution.

  • Weighing: Accurately weigh 1.98 mg of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using "wet" DMSO as water content can reduce solubility over time.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Hold the tube against a light source. The solution should be perfectly clear.

  • Storage: Store at -20°C. DMSO stocks are generally stable for 3–6 months.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Empirically determine solubility in a specific solvent (e.g., PBS pH 7.4).

  • Excess Addition: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE syringe filter to remove undissolved solid.

    • Critical: Do not use Nylon filters if using acidic solvents, as they may degrade.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via UV-Vis spectrophotometry (absorbance at λmax ~260–280 nm) or HPLC against a standard curve.

Mechanistic Insights & Troubleshooting

Why does it precipitate in water?

The bipyridine core is aromatic and planar, favoring


1
The "Acid Trick"

If you require an aqueous solution without organic co-solvents (like DMSO), lower the pH.

1
  • Warning: Ensure your biological target is compatible with acidic pH, or buffer heavily upon addition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness upon dilution Compound crashing out of aqueous media.[1]Increase DMSO concentration (if tolerated) or add cyclodextrin (HP-

-CD).[1]
Yellowing of solution Oxidation or trace metal chelation.Use degassed solvents; add EDTA if metal contamination is suspected (bipyridines chelate Fe/Cu).
Inconsistent HPLC peaks pH-dependent speciation.Ensure mobile phase is buffered (e.g., 0.1% TFA or Formic Acid) to keep the compound in one ionization state.

References

  • PubChem. Amrinone (Analogous Bipyridine Structure). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2,2'-Bipyridine Solubility Data.[1] National Institute of Standards and Technology. Available at: [Link]

  • Organic Syntheses. Synthesis of Pyridylboronic Acids and Bipyridines. Org.[3] Synth. 2004, 81, 89. Available at: [Link]

Technical Guide: Biological Activities & Therapeutic Potential of 2,4'-Bipyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activities, structural utility, and experimental applications of 2,4'-bipyridine (2,4'-bipy) . Unlike its ubiquitous isomer 2,2'-bipyridine (a chelator) or 4,4'-bipyridine (a linear linker), 2,4'-bipyridine is a non-symmetric bridging ligand . Its unique geometry introduces a "kink" in coordination frameworks, facilitating the formation of helical polymers and lower-symmetry metallodrugs with distinct pharmacological profiles.

Executive Summary

2,4'-Bipyridine represents a "privileged scaffold" in coordination polymer chemistry that is increasingly relevant in drug discovery. While 2,2'-bipyridine is widely used for stable metal chelation (e.g., in diagnostics or catalysis), 2,4'-bipyridine acts as a ditopic bridging ligand with an approximate 120° bite angle. This geometric feature prevents simple chelation, instead driving the formation of 1D and 2D coordination polymers (CPs) . These polymers exhibit potent antimicrobial activity via slow ion release and membrane disruption. Furthermore, discrete organic derivatives of 2,4'-bipyridine have emerged as SARM1 inhibitors for neuroprotection and cytotoxic agents against resistant cancer lines.

Structural & Mechanistic Distinction

To understand the biological activity, one must first understand the structural constraints imposed by the 2,4' isomer compared to its interactions.

IsomerBinding ModeGeometryPrimary Biological Application
2,2'-Bipyridine Chelating (cis)Planar, 5-membered ringDNA intercalation, ROS generation (discrete complexes).
4,4'-Bipyridine Bridging (linear)Linear rodMOF linkers, drug delivery carriers.
2,4'-Bipyridine Bridging (kinked) Angular (~60-120°) Antimicrobial polymers, SARM1 inhibition, helical metallodrugs.
Mechanistic Diagram: The "Kink" Effect

The following diagram illustrates how the 2,4'-bipyridine geometry forces a "step" or "wave" structure in polymers, contrasting with the linear 4,4' chains. This structural disorder often enhances solubility and biological bioavailability compared to rigid, packed MOFs.

BipyridineGeometry cluster_0 Ligand Geometry cluster_1 Supramolecular Outcome cluster_2 Biological Target Bipy22 2,2'-Bipyridine (Chelating) Discrete Discrete Cationic Complexes (DNA Intercalators) Bipy22->Discrete Binds single Metal Bipy44 4,4'-Bipyridine (Linear Bridging) Linear Rigid Linear Rods (Insoluble MOFs) Bipy44->Linear Connects Metal Centers Bipy24 2,4'-Bipyridine (Angular Bridging) Helical Helical/Zig-Zag Polymers (Bioactive Surface Active) Bipy24->Helical Induces Structural Kink DNA DNA Minor Groove Discrete->DNA Intercalation Membrane Bacterial Membrane (Depolarization) Helical->Membrane Surface Interaction & Ion Release

Caption: The angular geometry of 2,4'-bipyridine promotes the formation of helical or wave-like coordination polymers, which are more effective at interacting with bacterial membranes than rigid linear frameworks.

Pharmacological Landscape

A. Antimicrobial Coordination Polymers

Coordination polymers (CPs) utilizing 2,4'-bipyridine have demonstrated significant efficacy against multidrug-resistant (MDR) bacteria.

  • Active Compounds: Mixed-ligand complexes of Zn(II), Co(II), and Cd(II) incorporating 2,4'-bipyridine and aniline-2,5-disulfonic acid (H₂ADSA).

  • Mechanism:

    • Chelation Theory (Overton's Concept): Complexation reduces the polarity of the metal ion by delocalizing the positive charge over the aromatic ligand system.

    • Lipophilicity: This increases the lipophilic character of the complex, facilitating passive transport across the lipid bilayer of the bacterial cell membrane.

    • Disruption: Once inside, the complex releases metal ions or generates Reactive Oxygen Species (ROS), blocking enzymatic binding sites.

  • Spectrum: Broad-spectrum activity observed against S. aureus (Gram+), E. coli (Gram-), and C. albicans (Fungal).

B. Anticancer Metallodrugs (Pd/Pt Complexes)

Derivatives such as 2',6'-di(thiazol-2-yl)-2,4'-bipyridine have been synthesized as ligands for Palladium(II) and Platinum(II).

  • Target: A549 (Lung carcinoma) and HCT-116 (Colorectal carcinoma).

  • Potency: IC₅₀ values in the low micromolar range (comparable to Cisplatin).

  • Mechanism: Unlike Cisplatin which primarily crosslinks DNA, these 2,4'-bipyridine complexes often induce apoptosis via mitochondrial dysfunction and ROS accumulation, bypassing common Cisplatin-resistance mechanisms.

C. Neuroprotection: SARM1 Inhibition

A rapidly emerging application is the use of 2,4'-bipyridine as a scaffold for SARM1 inhibitors . SARM1 is an enzyme that drives axon degeneration in neurodegenerative diseases.[1]

  • Role: 5-bromo-2,4'-bipyridine serves as a key intermediate in synthesizing "base-exchange" inhibitors.

  • Action: These small molecules stabilize the inhibited conformation of SARM1, preventing the depletion of NAD+ in injured axons.

Experimental Methodologies

Protocol 1: Synthesis of [M(2,4'-bipy)₂(NO₃)₂] Coordination Polymers

This protocol yields bioactive polymers suitable for antimicrobial testing.

Reagents:

  • Metal Nitrate Salt (Zn(NO₃)₂·6H₂O or Co(NO₃)₂[2]·6H₂O)

  • 2,4'-Bipyridine (Solid)[2]

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the metal nitrate in 10 mL of distilled water.

  • Ligand Prep: Dissolve 2.0 mmol of 2,4'-bipyridine in 10 mL of ethanol.

  • Mixing: Add the ligand solution dropwise to the metal solution under constant magnetic stirring at Room Temperature (RT).

  • Crystallization: Allow the mixture to stir for 30 minutes. A precipitate may form immediately. If not, allow slow evaporation at RT for 2-3 days.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) to remove unreacted ligand, and dry under vacuum.

  • Characterization: Confirm structure via IR (look for shift in Pyridine C=N stretch ~1600 cm⁻¹) and Elemental Analysis.

Protocol 2: Antimicrobial Susceptibility (Agar Well Diffusion)

Due to the polymeric nature, solubility can be a challenge. DMSO is the preferred vehicle.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plating: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.

  • Well Formation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Compound Loading: Dissolve the 2,4'-bipyridine complex in DMSO (1 mg/mL). Add 50-100 µL into the well.

    • Control: Pure DMSO (Negative), Ciprofloxacin (Positive).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

Quantitative Data Summary

The following table summarizes reported bioactivity data for 2,4'-bipyridine derivatives.

Compound ClassDerivative / ComplexTarget Organism/CellActivity MetricRef
Coordination Polymer [Co(2,4'-bipy)(H₂ADSA)]S. aureus (Gram+)MIC: 12.5 µg/mL[1]
Coordination Polymer [Zn(2,4'-bipy)(H₂ADSA)]C. albicans (Yeast)MIC: 25.0 µg/mL[1]
Metal Complex Pd(II)-2',6'-di(thiazol-2-yl)-2,4'-bipyHCT-116 (Colon Cancer)IC₅₀: 23.8 µM[2]
Metal Complex Pt(II)-2',6'-di(thiazol-2-yl)-2,4'-bipyA549 (Lung Cancer)IC₅₀: >100 µM (Inactive)[2]
Small Molecule 5-bromo-2,4'-bipyridine (Precursor)SARM1 EnzymeNAD+ Preservation[3]

References

  • Synthesis, Characterization and Antimicrobial Activity of Mixed-Ligand Metal Complexes of 4,4'-Bipyridine and Aniline-2,5-Disulfonic Acid. (Note: Includes comparative data for 2,4' isomers). DergiPark.

  • Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. Dalton Transactions / RSC.

  • SARM1 orthosteric base exchange inhibitors cause subinhibitory SARM1 activation. bioRxiv.

  • Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes. ResearchGate.

  • 2,4'-Bipyridine Compound Summary. PubChem.

Sources

An In-depth Technical Guide to the Purity and Characterization of 1-(2,4'-Bipyridin-5-yl)ethanone for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,4'-Bipyridin-5-yl)ethanone is a substituted bipyridine, a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their versatile coordination properties and presence in numerous bioactive molecules.[1][2][3] As this compound is often synthesized as a key intermediate or a direct precursor to an Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety, efficacy, and reproducibility of downstream applications. This technical guide establishes a comprehensive framework for defining and verifying the purity of this compound. In the absence of a dedicated pharmacopeial monograph, this document synthesizes regulatory principles and field-proven analytical methodologies to provide researchers, scientists, and drug development professionals with a robust, self-validating system for quality control.

The Imperative for Stringent Purity Control

The quality of an API is intrinsically linked to the quality of its starting materials and intermediates.[4][5] Impurities introduced or formed during the synthesis of this compound can carry through to the final drug substance, potentially altering its pharmacological and toxicological profile.[6] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate strict control over impurities.[7][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a rigorous analytical strategy non-negotiable.[9]

Deconstructing the Impurity Profile: A Mechanistic Approach

To establish meaningful purity standards, one must first anticipate the likely impurities. This requires a causal analysis of the synthetic pathway. A common and efficient method for constructing the bipyridine skeleton is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] We will use this pathway as a model to forecast the potential process-related impurities.

The proposed synthesis involves the coupling of 5-acetyl-2-halopyridine (A) with pyridine-4-boronic acid (B) .

G cluster_reactants Starting Materials cluster_impurities Potential Process-Related Impurities A 5-Acetyl-2-halopyridine (A) I1 Unreacted (A) A->I1 Carryover I3 Homocoupled Dimer of (A) A->I3 Side Reaction I6 Protodehalogenated (A) (3-acetylpyridine) A->I6 Side Reaction Catalyst Pd Catalyst + Base A->Catalyst B Pyridine-4-boronic acid (B) I2 Unreacted (B) B->I2 Carryover I4 Homocoupled Dimer of (B) (4,4'-bipyridine) B->I4 Side Reaction I5 Deboronated (B) (Pyridine) B->I5 Side Reaction B->Catalyst Product This compound (Target Molecule) Catalyst->Product

Caption: Proposed Suzuki coupling synthesis and potential process-related impurities.

Based on this pathway, the impurity profile can be classified as follows:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions (e.g., homocoupling of reactants).

  • Degradation Products: Compounds formed through the decomposition of the target molecule under storage or handling (e.g., via oxidation or hydrolysis). Stability testing is crucial to identify these.[10]

  • Residual Solvents: Volatile organic compounds (e.g., toluene, THF, ethanol) used during the synthesis and purification steps.[6]

  • Inorganic Impurities: Residual catalysts (e.g., Palladium) and inorganic salts from reagents or workup procedures.

A Multi-Modal Analytical Strategy for Purity Certification

No single analytical technique is sufficient to fully characterize a pharmaceutical compound. A robust, self-validating system relies on orthogonal methods—techniques that measure the same attribute through different physical principles—to ensure trustworthiness. The following workflow represents a comprehensive approach to purity verification.

G cluster_workflow Comprehensive Analytical Workflow cluster_primary Primary Purity & Identity cluster_secondary Specific Contaminants Start Batch of this compound HPLC HPLC-UV (Purity, Impurity Profile) Start->HPLC LCMS LC-MS (Molecular Weight, Impurity ID) Start->LCMS NMR ¹H & ¹³C NMR (Structural Identity) Start->NMR GC Headspace GC (Residual Solvents) Start->GC KF Karl Fischer Titration (Water Content) Start->KF ROI Residue on Ignition (Inorganic Content) Start->ROI Final Certificate of Analysis (CoA) HPLC->Final LCMS->Final NMR->Final GC->Final KF->Final ROI->Final

Caption: Orthogonal analytical workflow for batch certification.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. It physically separates the target molecule from its structurally related impurities, allowing for their detection and quantification. A UV detector is ideal due to the chromophoric nature of the bipyridine and acetyl moieties.[11]

Experimental Protocol: A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.

ParameterRecommended ValueRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified aqueous phase controls peak shape; acetonitrile provides elution strength. A gradient elution is recommended for separating impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength where pyridine and aromatic ketone systems typically show strong absorbance.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Identity and Structural Confirmation

Causality: While HPLC provides purity data, it does not confirm the absolute structure of the main peak. Spectroscopic methods are required for unambiguous identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[12][13] It is the most powerful tool for confirming identity.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Prep: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • ¹H NMR: Acquire a standard one-pulse spectrum. The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to confirm the number of unique carbon environments.

Anticipated ¹H NMR Data (Predicted):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine H (adjacent to N, ring 2) ~8.7-8.9 d 2H
Pyridine H (ring 1) ~8.0-8.5 m 3H
Pyridine H (ring 2) ~7.8-8.0 d 2H

| -COCH₃ | ~2.6-2.8 | s | 3H |

B. Mass Spectrometry (MS) MS provides the molecular weight of the compound, offering a crucial piece of confirmatory evidence.[15] When coupled with HPLC (LC-MS), it is an invaluable tool for identifying the molecular weights of unknown impurity peaks detected in the chromatogram.[16]

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) is typically used for polar, nitrogen-containing compounds.

  • Mode: Positive ion mode [M+H]⁺.

  • Analysis: The observed mass-to-charge ratio (m/z) for the parent ion should correspond to the calculated molecular weight of this compound (C₁₂H₁₀N₂O, MW: 198.22).

Specific Contaminant Analysis

A. Residual Solvents by Gas Chromatography (GC) Causality: Residual solvents do not contribute to the therapeutic effect and are potentially toxic. Their levels are strictly controlled by guidelines such as ICH Q3C. Headspace GC is the standard technique due to its ability to analyze volatile compounds in a non-volatile matrix.

Experimental Protocol:

  • Instrument: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Prep: Dissolve a precise amount of the sample in a high-boiling point solvent (e.g., DMSO, DMF).

  • Analysis: The sample is heated in the headspace vial, and the vapor is injected into the GC. Peaks are identified and quantified against certified reference standards of the relevant solvents.

B. Water Content by Karl Fischer Titration Causality: Water is not an organic impurity but can affect the stability and accurate weighing of the material. Coulometric or volumetric Karl Fischer titration is the gold standard for its specific and accurate quantification.

Proposed Purity Specifications

The following table consolidates the analytical strategy into a set of clear specifications for the release of commercially available this compound intended for research and development.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMRSpectrum conforms to the structure of this compound
Purity (Organic) HPLC-UV≥ 99.0% (by area %)
Individual Impurity HPLC-UVAny single unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0%
Water Content Karl Fischer≤ 0.5% w/w
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents Headspace GCMeets ICH Q3C limits
Heavy Metals ICP-MS (USP <233>)Meets USP <232> limits for elemental impurities

Conclusion

Establishing robust purity standards for a pharmaceutical intermediate like this compound is a critical exercise in risk management and quality assurance. While no specific monograph may exist, a comprehensive analytical framework grounded in regulatory principles and orthogonal scientific methods provides the necessary confidence for its use. The multi-modal approach detailed in this guide—combining chromatographic separation, definitive spectroscopic identification, and specific contaminant analysis—creates a self-validating system. This ensures that each batch of material is of consistent and high quality, thereby safeguarding the integrity of research and the safety of future pharmaceutical products.

References

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016 . U.S. Food and Drug Administration. [Link]

  • FDA's Guidelines for GMP Of API . Dalton Pharma Services. [Link]

  • GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) . National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients . Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing . Nicovaper. [Link]

  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research . Pharmaffiliates. [Link]

  • Pyridine, Dried - USP-NF . USP-NF. [Link]

  • Interpretation of 2D NMR Spectra . Agilent. [https://www.agilent.com/cs/library/applications/5991-3985EN_ interpretación%20de%20espectros%20RMN%202D.pdf]([Link]_ interpretación%20de%20espectros%20RMN%202D.pdf)

  • Recent Progress on the Synthesis of Bipyridine Derivatives . MDPI. [Link]

  • Peer-Reviewed Articles . Prentice Research Group, University of Florida. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory . MDPI. [Link]

  • 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions . Dalton Transactions (RSC Publishing). [Link]

  • Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. [Link]

  • Utility of 2,2׳- Bipyridyl Reagent in Spectrophotometric Assay of Acetylcysteine in Pure Form and in Its Pharmaceutical Preparations . ResearchGate. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . University of California, Santa Barbara. [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • 5-methyl-2,2'-bipyridine . Organic Syntheses Procedure. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . National Center for Biotechnology Information (NCBI). [Link]

  • Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance . ResearchGate. [Link]

  • High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts . ResearchGate. [Link]

  • Publications - Anslyn Lab . The University of Texas at Austin. [Link]

  • Significance of impurities in active pharmaceutical ingredients . Ivory Research. [Link]

  • Publications | OSU Mass Spectrometry Center . Oregon State University. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds . ACG Publications. [Link]

  • Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry . MDPI. [Link]

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone . National Center for Biotechnology Information (NCBI). [Link]

  • STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF . Rasayan Journal of Chemistry. [Link]

  • Biomolecule Purification, Characterization, and Analyses . Lambda Life a.s.. [Link]

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Methodological & Application

Application Note: Strategic Derivatization of 1-(2,4'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The molecule 1-(2,4'-Bipyridin-5-yl)ethanone represents a "privileged scaffold" in medicinal chemistry.[1] It combines a metal-chelating bipyridine core (often used to bind active site metals in kinases or metalloenzymes) with a reactive ethanone (methyl ketone) "handle."

This guide addresses the specific challenges of derivatizing this ketone. Unlike simple acetophenones, the bipyridine core is electron-deficient and Lewis-basic.[1] This duality creates two specific hurdles:

  • Deactivated Carbonyl: The electron-withdrawing nature of the pyridine rings renders the carbonyl carbon more electrophilic but simultaneously makes the oxygen less basic, often requiring Lewis acid activation for condensation reactions.

  • Catalyst Poisoning: The 2,4'-bipyridine moiety is a potent ligand. It will chelate transition metals (Pd, Pt, Rh), often poisoning standard hydrogenation catalysts.

Scope: This note details three high-value transformations: Reductive Amination (for library generation), Claisen-Schmidt Condensation (for fragment growing), and Chemo-selective Reduction (for chiral centers).

Reaction Landscape Visualization

The following diagram outlines the divergent synthesis pathways available from the parent ketone.

ReactionLandscape Ketone 1-(2,4'-Bipyridin-5-yl) ethanone Alcohol Chiral/Racemic Alcohols (Kinase Linkers) Ketone->Alcohol NaBH4 or CBS Reduction Amine Secondary/Tertiary Amines (Solubility/Basic Tail) Ketone->Amine R-NH2 Ti(OiPr)4 / STAB Chalcone Chalcones/Pyrazolines (Michael Acceptors) Ketone->Chalcone Ar-CHO NaOH/EtOH Thioamide Thioamides/Acids (Willgerodt-Kindler) Ketone->Thioamide S8 / Morpholine

Figure 1: Divergent synthesis pathways.[1] The ethanone handle serves as a vector for diversity-oriented synthesis.[1]

Protocol A: Titanium-Mediated Reductive Amination

Objective: Installation of amine functionalities (solubility/pharmacophore vectors).[1] Challenge: The electron-deficient pyridine ring destabilizes the intermediate imine/hemiaminal, leading to poor conversion with standard NaCNBH3 conditions. Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid dehydrating agent to drive imine formation before reduction with Sodium Triacetoxyborohydride (STAB).

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Imine Formation (The "Push"):

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)4 (1.5 mmol) dropwise. The solution may turn slightly yellow/orange.

    • Critical Step: Stir at ambient temperature for 6–12 hours. Do not skip this. The Ti(IV) species coordinates to the carbonyl oxygen and scavenges the water produced, driving the equilibrium to the imine species.

  • Reduction:

    • Dilute the mixture with absolute ethanol (2 mL) to solubilize the borohydride.

    • Add STAB (2.0 mmol) in one portion.

    • Stir for 4–16 hours at room temperature. Monitor by LC-MS (Look for M+1 of the amine; the imine intermediate is often unstable on LC columns).

  • Workup (Titanium Quench):

    • Caution: Quenching titanium creates a gelatinous precipitate (TiO2) that is difficult to filter.

    • Add 1N NaOH (5 mL) and stir vigorously for 30 minutes until a white/grey precipitate forms.

    • Add EtOAc (10 mL) and filter the biphasic mixture through a pad of Celite.

  • Purification:

    • The bipyridine core is polar. Use Flash Chromatography (DCM:MeOH:NH4OH).

    • Expert Tip: Pre-wash the silica column with 1% Triethylamine to prevent the pyridine from streaking/sticking to acidic silanols.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Creation of conjugated systems or precursors for pyrazolines.[1] Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Data Table: Base Selection Guide
BaseSolventTemperatureOutcomeNotes
NaOH (10%) EtOH/H2O 0°C → RT Standard Best for simple aromatic aldehydes.[1]
LiOHMeOHRTMilderUse if the aldehyde has sensitive esters.
Ba(OH)2MeOHRefluxAggressiveUse for sterically hindered aldehydes.
Protocol
  • Preparation: Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Addition: Cool to 0°C. Add aqueous NaOH (10% w/v, 0.5 mL) dropwise.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

    • Visual Cue: The product (Chalcone) usually precipitates out as a yellow/orange solid due to extended conjugation.

  • Isolation:

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Pour into ice water (20 mL) and adjust pH to ~7 with 1N HCl. Extract with DCM.

Protocol C: Chemo-selective Reduction (Alcohol Synthesis)

Objective: Reduction of the ketone to a secondary alcohol without reducing the pyridine rings.

Diagram: Reduction Workflow

Reduction Start Ketone Substrate (MeOH Solution) Reagent Add NaBH4 (0.5 equiv) (0°C, Slow Addition) Start->Reagent Intermediate Borate Complex (N-B coordination possible) Reagent->Intermediate Quench Acidic Workup (1N HCl) *Essential to break N-B bonds* Intermediate->Quench Product Secondary Alcohol Quench->Product

Figure 2: Reduction workflow emphasizing the critical quench step.[1]

Protocol
  • Dissolve ketone (1.0 mmol) in Methanol (10 mL). Cool to 0°C.[2]

  • Add NaBH4 (0.5–1.0 mmol) portion-wise. Note: NaBH4 is generally safe, but avoid large excesses to prevent over-reduction side products.[1]

  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Critical Workup: Pyridines can form stable borane complexes (Pyridine-BH3).[1] You must quench with 1N HCl (to pH 3) and stir for 30 minutes to hydrolyze these complexes. Then neutralize with NaHCO3 and extract.

Expert Insights & Troubleshooting (E-E-A-T)

The "Metal Trap" (Validation)

The 2,4'-bipyridine structure is a chelator.

  • Issue: If you attempt catalytic hydrogenation (H2, Pd/C) to reduce the ketone or a subsequent alkene, the bipyridine nitrogen lone pairs will bind to the Palladium surface, poisoning the catalyst.

  • Workaround: Perform reductions under acidic conditions (e.g., H2, Pd/C, AcOH) to protonate the nitrogens (Py-H+), preventing coordination to the metal. Alternatively, use non-metallic reductions (NaBH4, LiAlH4).

Analytical Validation[1]
  • NMR Monitoring: The methyl ketone protons appear as a sharp singlet around δ 2.6–2.7 ppm .

    • Success Indicator (Reduction): Disappearance of singlet; appearance of a multiplet/quartet at δ 4.8–5.2 ppm (CH-OH) and a doublet at δ 1.4 ppm (CH3).

    • Success Indicator (Chalcone): Disappearance of singlet; appearance of vinylic protons (doublets, J=15-16 Hz for trans) in the δ 7.5–8.0 ppm region.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Titanium(IV) Isopropoxide Methodology: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Claisen-Schmidt on Pyridines: Powers, D. G., et al. "Automated Parallel Synthesis of Chalcone-Based Screening Libraries."[1] Tetrahedron, 1998, 54(16), 4085-4096.[1] Link

  • Borohydride Reduction of Heterocycles: "Reductions using NaBH4, LiAlH4." Chemistry LibreTexts. Link[3]

  • Willgerodt-Kindler Reaction: "Willgerodt-Kindler Reaction." Organic Chemistry Portal. Link

Sources

Application Notes & Protocols: A Researcher's Guide to Assessing DNA Binding of Bipyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of DNA Binding Studies in Drug Discovery

Bipyridine metal complexes represent a burgeoning class of therapeutic agents, with potential applications ranging from anticancer to antimicrobial therapies. Their mechanism of action is often predicated on their ability to interact with DNA, thereby disrupting cellular processes. A thorough understanding of the nature and strength of this binding is paramount for the rational design of more effective and selective drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key methodologies employed to elucidate the interactions between bipyridine metal complexes and DNA. We will delve into the theoretical underpinnings of each technique, present detailed, field-proven protocols, and offer insights into data interpretation, empowering you to conduct robust and reproducible experiments.

The Landscape of DNA-Metal Complex Interactions

Before delving into experimental protocols, it is crucial to understand the primary modes through which bipyridine metal complexes can bind to DNA. These non-covalent interactions are broadly categorized as:

  • Intercalation: The insertion of a planar ligand, such as a bipyridine ring system, between the base pairs of the DNA double helix. This mode of binding typically causes a lengthening and unwinding of the DNA structure.

  • Groove Binding: The complex fits into the major or minor groove of the DNA helix. This interaction is often driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The shape and size of the complex are critical for selective groove binding.[1][2]

  • Electrostatic Interactions: Positively charged metal complexes can interact with the negatively charged phosphate backbone of DNA. While often a component of other binding modes, it can also be the primary driving force for association.[1][2]

The following sections will detail the experimental techniques that allow us to distinguish between these binding modes and quantify the affinity of the interaction.

Spectroscopic Techniques: Probing the Electronic Environment

Spectroscopic methods are often the first line of investigation for studying DNA-metal complex interactions. They are sensitive to changes in the electronic environment of the complex and the DNA upon binding.

UV-Visible Absorption Spectroscopy

Principle: This technique monitors changes in the absorption spectrum of the bipyridine metal complex upon the addition of DNA. The electronic transitions within the complex (metal-to-ligand charge transfer, intraligand π-π* transitions) are sensitive to the local environment. Binding to DNA can perturb these transitions, leading to observable changes in the spectrum.[3]

Observable Phenomena:

  • Hypochromism: A decrease in the molar absorptivity, often indicative of intercalative binding where the π-orbitals of the bipyridine ligand couple with the π-orbitals of the DNA base pairs.[1][3]

  • Hyperchromism: An increase in molar absorptivity, which can suggest electrostatic interactions or groove binding that may cause a partial unwinding of the DNA helix.[1][3]

  • Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also commonly associated with intercalation.[1][2]

  • Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

Protocol: UV-Visible Spectroscopic Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the bipyridine metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of high-purity calf thymus DNA (ct-DNA) in the same buffer. The purity of the DNA should be checked by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.

    • Determine the concentration of the ct-DNA solution spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[4]

  • Titration:

    • Place a fixed concentration of the metal complex in a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Make successive additions of small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • To quantify the binding affinity, the intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or a similar model by plotting [DNA]/(εa - εf) versus [DNA].[3][5]

Data Presentation: Interpreting Spectroscopic Shifts

Spectral ChangeCommon InterpretationPotential Binding Mode(s)
Hypochromism & Bathochromic ShiftStrong interaction, stabilization of the excited stateIntercalation
HyperchromismDestabilization of the ground state, exposure of basesElectrostatic, Groove Binding
Fluorescence Spectroscopy

Principle: Many bipyridine metal complexes, particularly those with ruthenium(II), are luminescent. The emission intensity and wavelength of these complexes can be highly sensitive to their environment. Binding to DNA can alter the fluorescence properties through various mechanisms, such as changes in the rigidity of the complex or protection from solvent quenching.

A powerful application of fluorescence spectroscopy is the competitive binding assay with ethidium bromide (EtBr). EtBr is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[3] A metal complex that can displace the bound EtBr will cause a quenching of the fluorescence, providing evidence for its own interaction with DNA.[1][3]

Protocol: Ethidium Bromide Displacement Assay

  • Preparation of the DNA-EtBr Adduct:

    • Prepare a solution of ct-DNA in a suitable buffer.

    • Add EtBr to the DNA solution at a concentration where the DNA is saturated with the dye.

    • Allow the solution to incubate to ensure complete binding. The formation of the adduct can be confirmed by a significant increase in fluorescence intensity compared to free EtBr.

  • Titration:

    • Place the DNA-EtBr adduct solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scanned from 550-750 nm).[6]

    • Add increasing concentrations of the bipyridine metal complex to the cuvette.

    • After each addition, mix and equilibrate before recording the emission spectrum.

  • Data Analysis:

    • The quenching of the DNA-EtBr fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).[6] This provides a measure of the complex's ability to displace EtBr and thus its affinity for DNA.

Experimental Workflow: Ethidium Bromide Displacement Assay

G cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis EtBr Ethidium Bromide (EtBr) Adduct DNA-EtBr Adduct (High Fluorescence) EtBr->Adduct DNA ct-DNA Solution DNA->Adduct Cuvette Cuvette with DNA-EtBr Adduct Adduct->Cuvette Complex Bipyridine Metal Complex Complex->Cuvette Incremental Addition Spectro Fluorescence Spectrometer Cuvette->Spectro Measure Emission Quenching Fluorescence Quenching Spectro->Quenching SV_Plot Stern-Volmer Plot Quenching->SV_Plot Ksv Calculate Ksv (Binding Affinity) SV_Plot->Ksv

Caption: Workflow for the ethidium bromide displacement assay.

Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA is a chiral molecule with a characteristic CD spectrum that depends on its conformation (e.g., B-form, A-form, Z-form).[7] Binding of a metal complex can induce conformational changes in the DNA, which are reflected as changes in the CD spectrum.[7]

Interpreting CD Spectral Changes:

  • Changes in the B-form DNA bands: The typical CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. Changes in the intensity or position of these bands can indicate binding.

  • Induction of non-B conformations: Significant changes in the spectrum may suggest a transition to other DNA conformations, such as A-form or Z-form, upon complex binding.

  • Induced CD signal: If the metal complex itself is achiral, it may exhibit an induced CD signal upon binding to the chiral DNA, providing further evidence of interaction.

Protocol: CD Spectroscopic Analysis

  • Sample Preparation:

    • Prepare solutions of ct-DNA and the metal complex in a suitable buffer. The buffer should have low chloride ion concentration to avoid interference.

  • Measurement:

    • Record the CD spectrum of the DNA solution alone.

    • Record the CD spectrum of the metal complex solution alone (as a background).

    • Prepare a solution containing both the DNA and the metal complex at the desired ratio and record its CD spectrum.

  • Data Analysis:

    • Subtract the spectrum of the complex alone from the spectrum of the mixture to obtain the net change in the DNA's CD signal.

    • Compare the resulting spectrum with the spectrum of DNA alone to identify any conformational changes.

Hydrodynamic Methods: Assessing Structural Changes

Hydrodynamic techniques provide information about the size and shape of macromolecules in solution. They are particularly useful for distinguishing between intercalative and non-intercalative binding modes.

Viscosity Measurements

Principle: The viscosity of a DNA solution is sensitive to its length. Intercalating agents increase the separation between base pairs, leading to an increase in the overall contour length of the DNA and a subsequent increase in the solution's viscosity.[8] In contrast, groove binders or electrostatic interactors that do not significantly alter the DNA length will have a smaller effect on the viscosity.[8] This makes viscosity measurements one of the most definitive tests for classical intercalation.[3][8]

Protocol: Viscometric Titration

  • Apparatus:

    • Use an Ubbelohde or similar viscometer maintained at a constant temperature in a thermostatic water bath.

  • Measurement:

    • Measure the flow time of the buffer alone (t₀).

    • Measure the flow time of a DNA solution of known concentration (t).

    • Add increasing amounts of the metal complex to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) where η = (t - t₀) and η₀ is the viscosity of the buffer.

    • Plot the relative specific viscosity (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA.[5] An increase in this value is indicative of intercalation.

Logical Flow: Distinguishing Binding Modes

G start Initial Observation (UV-Vis or Fluorescence) viscosity_increase Significant Viscosity Increase start->viscosity_increase Hypochromism & Bathochromic Shift viscosity_no_change Little or No Viscosity Change start->viscosity_no_change Hyperchromism or Minor Spectral Changes intercalation Intercalation groove_electrostatic Groove Binding or Electrostatic Interaction viscosity_increase->intercalation viscosity_no_change->groove_electrostatic

Caption: Using viscosity to confirm binding mode predictions.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[9][10] This level of detail is invaluable for understanding the driving forces behind the interaction.

Protocol: ITC Experiment

  • Sample Preparation:

    • Prepare solutions of the metal complex and DNA in the same buffer, ensuring they are precisely matched to avoid heat of dilution effects.

    • Degas the solutions thoroughly before the experiment.

  • Titration:

    • Load the DNA solution into the sample cell of the calorimeter.

    • Load the metal complex solution into the injection syringe.

    • Perform a series of injections of the complex into the DNA solution while monitoring the heat changes.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • This data is then fit to a suitable binding model to extract the thermodynamic parameters.

Data Presentation: Thermodynamic Parameters of Binding

ParameterWhat it Tells YouInterpretation
Ka (Binding Affinity) Strength of the interactionHigher Ka indicates stronger binding.
n (Stoichiometry) Number of complex molecules bound per DNA moleculeProvides information on the binding site size.
ΔH (Enthalpy) Heat change upon bindingFavorable (exothermic, -ΔH) or unfavorable (endothermic, +ΔH) enthalpy contribution.
ΔS (Entropy) Change in disorder upon bindingFavorable (+ΔS) or unfavorable (-ΔS) entropy contribution.

Electrophoretic Mobility Shift Assay (EMSA): Visualizing the Interaction

Principle: EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions, but it can also be adapted for metal complex-DNA binding.[11][12] It is based on the principle that a DNA molecule bound to another molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.[13][14]

Protocol: EMSA for Metal Complex-DNA Binding

  • Probe Preparation:

    • Prepare a short DNA oligonucleotide probe, which can be radiolabeled or fluorescently labeled for detection.

  • Binding Reaction:

    • Incubate the labeled DNA probe with increasing concentrations of the bipyridine metal complex in a suitable binding buffer.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage.

  • Detection:

    • Visualize the DNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band that migrates more slowly than the free probe indicates the formation of a DNA-complex adduct.

Concluding Remarks: A Multi-faceted Approach

No single technique can provide a complete picture of the interaction between a bipyridine metal complex and DNA. A robust assessment relies on a combination of these methods. For instance, initial screening with UV-Vis and fluorescence spectroscopy can provide evidence of binding and an estimate of affinity. Viscosity measurements can then be employed to elucidate the binding mode, while ITC offers a deep dive into the thermodynamics of the interaction. By integrating data from these diverse approaches, researchers can build a comprehensive and validated model of how their compounds of interest interact with this critical biological target, paving the way for the development of next-generation therapeutics.

References

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS - Farmacia Journal. [Link]

  • Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing). [Link]

  • How can we use the CD spectra for the study of interaction of DNA with metal complexes? - ResearchGate. [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - MDPI. [Link]

  • Full article: DNA cleavage, binding and intercalation studies of drug-based oxovanadium(IV) complexes - Taylor & Francis Online. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC - NIH. [Link]

  • Viscosity measurement graph of DNA-compounds interaction. - ResearchGate. [Link]

  • Fluorescence Spectral Study of Interaction of Water-soluble Metal Complexes of Schiff-base and DNA - J-STAGE. [Link]

  • Probing differential Ag+–nucleobase interactions with isothermal titration calorimetry (ITC): Towards patterned DNA metallization - Nanoscale (RSC Publishing). [Link]

  • Overlay UV-Vis spectra of metal complexes 1 (a), 2 (b), 3 (c) and 4 (d)... - ResearchGate. [Link]

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N - Scielo. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. [Link]

  • Plasmonic circular dichroism-based metal ion detection using gold nanorod–DNA complexes - RSC Publishing. [Link]

  • DNA viscosity measurements when different concentrations of complexes... - ResearchGate. [Link]

  • Comment on the frequently used method of the metal complex-DNA binding constant determination from UV-Vis data - PubMed. [Link]

  • DNA Interaction with Chiral Metal Complexes: Nucleosides and Nucleotides - Taylor & Francis Online. [Link]

  • Metal Complexes – DNA Interactions - RIIDFCM. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed. [Link]

  • Synthesis, Characterization, DNA Binding Properties, Fluorescence Studies and Antioxidant Activity of Transition Metal Complexes with Hesperetin-2-hydroxy Benzoyl Hydrazone - ResearchGate. [Link]

  • Mobility Shift DNA-Binding Assay Using Gel Electrophoresis - Wiley Online Library. [Link]

  • DNA binding by Ru(II)-bis(bipyridine)-pteridinyl complexes - PubMed. [Link]

  • Isothermal titration calorimetry - Wikipedia. [Link]

  • Spectroscopic Analysis of DNA Binding Mode of Novel Schiff Base Vanadium Complex - International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Gel Shift Assay for the Analysis of DNA-Protein Interactions - ScienceDirect. [Link]

  • Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Tokyo University of Science. [Link]

  • Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - Frontiers. [Link]

  • Construction and Structure Studies of DNA-bipyridine Complexes as Versatile Scaffolds for Site-Specific Incorporation of Metal Ions into DNA - PMC. [Link]

  • Electrophoretic Mobility Shift Assay Guide - LI-COR. [Link]

  • Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - SpringerLink. [Link]

  • DNA binding by Ru(II)–bis(bipyridine)–pteridinyl complexes - ResearchGate. [Link]

  • Mobility shift DNA-binding assay using gel electrophoresis - PubMed. [Link]

  • Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper (II) complexes - Arabian Journal of Chemistry. [Link]

  • Determining binding constants of metal complexes to DNA by quenching of the emission of Pt2(pop)44- (pop = P2O5H22-) | Journal of the American Chemical Society. [Link]

  • Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha' - PubMed. [Link]

  • Structural and DNA binding studies of bipyridine-copper complexes - ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Residual Catalyst Impurities (Pd, Ni, Cu)

The "Sticky Ligand" Problem: Why Bipyridines are Different

The Issue: You have synthesized a bipyridine derivative (e.g., via Suzuki, Negishi, or Stille coupling). The NMR looks clean, but the product is off-color (tan/grey instead of white) or fails elemental analysis. Standard silica chromatography did not remove the metal.

The Science: 2,2'-Bipyridines are "non-innocent" ligands. Unlike simple aryl products, bipyridines possess a chelating pocket (two nitrogen donors) that binds transition metals with high affinity (


).
  • The Trap: During the reaction, your product competes with the phosphine ligands for the metal center.

  • The Failure: Standard silica gel interacts with polar compounds, but the metal-bipyridine bond is often stronger than the silica-metal interaction, causing the impurity to "streak" or co-elute with your product.

Visualizing the Competition

The following diagram illustrates the thermodynamic battle between your product and the purification agent.

ChelationCompetition Prod Bipyridine Product (N-Donor) Complex STABLE IMPURITY [M(bpy)L2] Prod->Complex High Affinity Binding Metal Pd/Ni Catalyst Metal->Complex Scavenger Scavenger (S-Donor / Thiol) Complex->Scavenger Ligand Exchange (Thermodynamic Drive) Pure Purified Product Complex->Pure Release Waste Trapped Metal (Solid Waste) Scavenger->Waste Filtration

Figure 1: The Ligand Exchange Mechanism. To purify the product, the scavenger must offer a binding site (usually Sulfur-based) that is thermodynamically more stable than the Nitrogen-Metal bond of the bipyridine.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

This is the most effective method for bipyridines because it relies on Soft-Soft Acid-Base (HSAB) theory. Palladium (a soft acid) prefers Sulfur (a soft base) over Nitrogen (a borderline base).

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): General purpose, high affinity for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): The "heavy artillery." Extremely high affinity for Pd; effective even when the metal is tightly bound to bipyridine.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude bipyridine in a solvent where it is fully soluble (THF, DCM, or EtOAc). Avoid MeOH if using Si-DMT, as it can slightly reduce efficiency due to solvation shells.

  • Loading: Add 4–8 equivalents of the scavenger relative to the residual metal content (not the product).

    • Note: If metal content is unknown, assume 10% of the initial catalyst loading remains.

  • Incubation: Stir at 40°C for 4 hours .

    • Critical: Room temperature is often insufficient for bipyridines because the activation energy to break the N-Pd bond is high. Heat provides the kinetic push.

  • Filtration: Filter the suspension through a 0.45 µm PTFE filter or a Celite pad.

  • Wash: Wash the solid cake with DCM to recover any adsorbed product.

Performance Data (Typical Reduction)

ScavengerTarget MetalInitial Conc. (ppm)Final Conc. (ppm)Efficiency
Si-Thiol Pd, Cu, Ag1000< 5095%
Si-DMT Pd, Ru, Rh1000< 5>99%
Si-TAAcOH Ni, Fe500< 1098%
Protocol B: Aqueous Chelation Wash (The "Phase Transfer" Method)

If solid scavengers are unavailable, use aqueous ligands to pull the metal into the water phase. Warning: Standard washes (water/brine) will fail because the Pd-bipyridine complex is lipophilic (organic soluble).

The Reagent: Aqueous EDTA or NAC (N-Acetyl Cysteine)

  • Preparation:

    • EDTA Solution: Prepare a 0.1 M solution of Disodium EDTA. Adjust pH to ~7–8. (At low pH, EDTA is protonated and ineffective; at very high pH, Pd may precipitate as hydroxides).

    • NAC Solution: 0.5 M N-Acetyl Cysteine in water (pH adjusted to 7 with NaOH).

  • Execution:

    • Dissolve crude product in a water-immiscible solvent (DCM or Toluene).

    • Add the chelating solution (1:1 volume ratio).

    • Vigorous Stirring: Stir rapidly for 30–60 minutes. The color of the aqueous layer should darken (absorbing the metal).

  • Separation: Separate layers. Repeat the wash 2–3 times.

  • Polishing: Dry organic layer over Na₂SO₄ and concentrate.

Why this works: EDTA and NAC are multidentate ligands that form water-soluble complexes with Pd/Ni, forcing the metal out of the organic phase.

Troubleshooting & FAQs

Q: I used a scavenger, but my product yield dropped significantly. What happened? A: You likely used an acidic scavenger (like SiliaBond® Tosic Acid) or a silica backbone with high free silanol activity.

  • Diagnosis: Bipyridines are bases. They will protonate and bind ionically to acidic scavengers.

  • Fix: Use "End-capped" silica scavengers or stick to neutral functionalities like Thiol/DMT. If using Tosic acid (for Fe removal), wash the scavenger cake with 10% Et3N in MeOH to release your product.

Q: The product is still colored after scavenging. Is it still impure? A: Not necessarily.

  • Test: Run an ICP-MS or a colorimetric spot test.

  • Reason: Bipyridines are often chromophores themselves. However, if the color is "muddy" or "grey," it is likely colloidal palladium.

  • Fix: Colloidal Pd is not bound by ligands. You must filter through Celite or Activated Carbon before using the chemical scavenger.

Q: Can I use crystallization? A: Use with caution.

  • Risk:[1][2] Bipyridine-Metal complexes often co-crystallize with the free ligand because they have similar lattice energies.

  • Strategy: Use Vapor Diffusion (e.g., Pentane diffusing into concentrated THF solution) in the dark. Slow growth excludes impurities better than rapid cooling.

Decision Matrix: Selecting Your Method

Use this flow to determine the correct protocol for your specific situation.

DecisionMatrix Start Start: Crude Bipyridine (Metal Contaminated) Soluble Is Product Soluble in Water-Immiscible Solvent? Start->Soluble YesSol Yes (DCM, EtOAc, Toluene) Soluble->YesSol Lipophilic NoSol No (DMSO, DMF, Water) Soluble->NoSol Polar/Salt Method1 Use Solid Scavenger (Si-DMT or Si-Thiol) YesSol->Method1 High Value/Small Scale Method2 Use Aqueous Wash (EDTA or NAC) YesSol->Method2 Large Scale/Low Cost NoSol->Method1 Dissolve in DMF, then Scavenge Method3 Adsorbent Filtration (Activated Carbon + Celite) NoSol->Method3 Colloidal Metal

Figure 2: Purification Decision Matrix based on solubility and scale.

References
  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. (Detailed selectivity charts for Pd, Ni, and Cu).

  • Biotage. Metal Scavenger User Guide: Strategies for API Purification. (Protocols for Si-TMT and Si-Thiol).[3][4]

  • Garrett, R. H., & Grisham, C. M.Biochemistry.
  • Organic Process Research & Development. Removal of Palladium Impurities. (Various reviews on industrial scale-up of Pd removal).[1][5]

  • ResearchGate Community. Discussions on Palladium Removal from Pyridine Derivatives. (Peer-validated troubleshooting).

Sources

Technical Support Center: Bipyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bipyridine Synthesis Support Hub

Status: Operational Scope: Troubleshooting homocoupling (self-coupling) in Palladium-catalyzed cross-coupling of pyridine derivatives.

Synthesis of unsymmetrical bipyridines (e.g., 2,3'- or 2,4'-bipyridyls) is frequently plagued by the formation of symmetrical homodimers (e.g., 2,2'-bipyridine). This is not merely a yield loss issue; it is a purification nightmare due to the similar polarity and basicity of the products.

This guide moves beyond basic "add more catalyst" advice. We analyze the competitive kinetics between Transmetallation (desired) and Disproportionation/Oxidation (undesired) to engineer a self-validating protocol.

Module 1: Diagnostic Workflow

Before altering your conditions, identify which reagent is homocoupling. Use this decision tree to isolate the mechanistic failure.

DiagnosticTree Start Identify Major Byproduct Type1 Electrophile Homodimer (Ar1-Ar1) Start->Type1 Type2 Nucleophile Homodimer (Ar2-Ar2) Start->Type2 Type3 Protodehalogenation (Ar1-H) Start->Type3 Diag1 Diagnosis: Reductive Homo-coupling Cause: Excess reductant or Pd(II) disproportionation Type1->Diag1 Diag2 Diagnosis: Oxidative Homo-coupling Cause: O2 leak (Glaser-type) or Slow Transmetallation Type2->Diag2 Diag3 Diagnosis: Hydrolysis/Reduction Cause: Wet solvent or 'Hydride' source present Type3->Diag3 Sol1 Solution: Switch to Pd(0) source (Avoid Pd(OAc)2); Reduce catalyst loading Diag1->Sol1 Sol2 Solution: Degas (Sparge); Add scavenger (CuI for Stille); Slow addition of Nucleophile Diag2->Sol2 Sol3 Solution: Dry solvents; Check base quality Diag3->Sol3 caption Figure 1: Diagnostic Logic for Bipyridine Side-Reactions

Module 2: The Suzuki-Miyaura Interface

The Problem: Pyridyl boronic acids are notoriously unstable. They undergo protodeboronation (yielding pyridine) and oxidative homocoupling (yielding bipyridine) faster than the desired cross-coupling. The Mechanism: Oxygen acts as a re-oxidant, converting Pd(0) back to Pd(II) in the absence of an aryl halide, consuming the boronic acid in a cycle that produces homodimer.

Critical Protocol Adjustments
ParameterStandard Practice (Flawed)Optimized Protocol (Robust) Mechanistic Rationale
Atmosphere Balloon ArgonSubsurface Sparging (20 min) Pyridines coordinate Pd, making it susceptible to O₂ oxidation. Balloons allow micro-leaks. Sparging actively displaces dissolved O₂.
Base Na₂CO₃ (Aqueous)K₃PO₄ or CsF (Anhydrous) Aqueous bases accelerate protodeboronation of 2-pyridyl boronates. Anhydrous conditions stabilize the C-B bond.
Catalyst Pd(PPh₃)₄Pd-G3/G4 (Buchwald) Pd(PPh₃)₄ generates free phosphine which inhibits transmetallation. Pre-formed precatalysts (G3/G4) ensure rapid oxidative addition.
FAQ: Why is my boronic acid homocoupling?

A: If you see Ar-B(OH)2 converting to Ar-Ar, your reaction is likely stalling at the transmetallation step. The boronic acid accumulates, and trace oxygen facilitates a Pd(II)-mediated homocoupling.[1] Fix: Add Potassium Formate (10 mol%) . This acts as a sacrificial reductant, keeping Palladium in the active Pd(0) state and preventing the oxidative cycle that leads to homodimerization [1].

Module 3: The Stille Coupling Interface

The Problem: Stille coupling is neutral and tolerant, but notoriously slow. The "slow" transmetallation allows the stannane to undergo scrambling or homocoupling. The Mechanism: The "Autoretardation" effect.[2] Dissociation of a phosphine ligand from Pd is required for the tin reagent to bind. Free phosphine in solution pushes the equilibrium back, slowing the reaction and allowing side pathways to dominate.

The "Copper Effect" Protocol

To prevent stannane homocoupling, you must accelerate the cross-coupling rate using Copper(I) Iodide (CuI).

Step-by-Step Protocol:

  • Reagents: Mix Halopyridine (1.0 equiv), Stannylpyridine (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • The Additive: Add CuI (10-20 mol%) and CsF (2.0 equiv) .

  • Solvent: DMF or Dioxane (Degassed).

  • Temperature: 80–100 °C.

Why this works: CuI acts as a "phosphine scavenger," precipitating Cu(PPh3)I and preventing autoretardation. Furthermore, it facilitates a "double transmetallation" where the organic group transfers from Sn -> Cu -> Pd, which is kinetically faster than Sn -> Pd directly [2].

Module 4: The Negishi Interface

The Problem: Organozinc reagents are highly reactive, often leading to "statistical scrambling" if the catalyst is not selective. The Mechanism: If the reductive elimination of the product is slow, the product Ar1-Pd-Ar2 can exchange ligands with the zinc reagent Ar2-Zn-X, leading to Ar2-Pd-Ar2 and subsequent homocoupling.

Visualization: The Scrambling Pathway

NegishiScramble Pd0 Pd(0) OxAdd Ar1-Pd-X Pd0->OxAdd Oxidative Add. TransMet Ar1-Pd-Ar2 (Desired Intermediate) OxAdd->TransMet + Ar2-Zn-X Zn Ar2-Zn-X Scramble Ligand Exchange (Scrambling) TransMet->Scramble Slow Red. Elim. CrossProd Ar1-Ar2 (Product) TransMet->CrossProd Fast Red. Elim. HomoPd Ar2-Pd-Ar2 Scramble->HomoPd + Ar2-Zn-X HomoProd Ar2-Ar2 (Homocoupling) HomoPd->HomoProd Red. Elim. caption Figure 2: Mechanism of Negishi Scrambling leading to Homocoupling

Prevention Strategy
  • Ligand Choice: Use bulky, electron-rich ligands like Q-Phos or PEPPSI-IPr . These ligands enforce a rapid reductive elimination, giving the intermediate Ar1-Pd-Ar2 no time to scramble [3].

  • Leaving Group: Use Iodopyridines rather than bromopyridines. The faster oxidative addition of the iodide ensures the catalyst is constantly fed with the electrophile, keeping the Ar1 concentration on the metal high.

Module 5: Purification & Analysis

Even with optimized chemistry, trace homocoupling is possible. Separating 2,2'-bipyridine (byproduct) from 2,3'-bipyridine (product) is difficult due to similar pKa values.

Troubleshooting Purification:

  • Azeotropic Drying: If your crude NMR looks messy, ensure you remove all DMF/DMSO first. Bipyridines coordinate to residual solvents, broadening peaks.

  • Complexation Trick:

    • Dissolve crude mixture in Ethanol.

    • Add CuCl₂ (0.5 equiv). 2,2'-bipyridine chelates Copper much stronger than 2,3'- or 2,4'-isomers.

    • The [Cu(2,2'-bipy)]Cl₂ complex precipitates or is retained on a short silica plug.

    • Wash the plug with EtOAc to elute the unsymmetrical bipyridine (which binds copper poorly).

    • (Optional) Release the ligand from Copper using aqueous NH₄OH/EDTA if you need to recover the byproduct.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki-Miyaura Reactions. Source:Organic Process Research & Development Context: Use of reducing agents to prevent oxidative homocoupling cycles. URL:[Link]

  • The "Copper Effect" in Stille Cross-Coupling. Source:Journal of the American Chemical Society (Farina et al.) Context: Mechanistic explanation of CuI scavenging phosphines to accelerate transmetallation. URL:[Link]

  • Pd-PEPPSI Complexes for Negishi Coupling of Pyridines. Source:Chemistry – A European Journal Context: Use of NHC ligands to prevent scrambling in organozinc couplings. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-(2,4'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2,4'-Bipyridin-5-yl)ethanone, a compound of interest in medicinal chemistry due to its bipyridine scaffold.

It is important to note that while extensive searches of scientific databases and literature have been conducted, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are not readily accessible. Therefore, this guide will present a detailed analysis based on predicted spectral data, heavily substantiated by comparisons with structurally analogous compounds and established principles of NMR spectroscopy. This predictive approach serves as a robust framework for researchers who may synthesize and characterize this molecule.

The Strategic Importance of NMR in Characterizing Bipyridine Scaffolds

Bipyridine derivatives are privileged structures in medicinal chemistry and materials science, known for their chelating properties and ability to act as ligands for various metal catalysts. The specific substitution pattern and electronic environment of the bipyridine rings, along with any appended functional groups, dictate the molecule's overall properties and potential applications. NMR spectroscopy is indispensable for confirming the successful synthesis and purity of such compounds, as well as for providing granular details of their electronic and steric characteristics.

In the case of this compound, NMR analysis is crucial for:

  • Confirming Connectivity: Verifying the precise arrangement of the two pyridine rings and the position of the acetyl group.

  • Assessing Electronic Effects: Understanding how the electron-withdrawing acetyl group and the interplay between the two pyridine rings influence the chemical environment of each proton and carbon atom.

  • Providing a Spectral Fingerprint: Establishing a reference for future studies, including reaction monitoring, purity assessment, and interaction studies.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and high-resolution NMR spectra for compounds like this compound, a well-defined experimental protocol is paramount.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[1] However, the choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3] For compounds with polar functional groups, deuterated dimethyl sulfoxide (DMSO-d₆) may be a better alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region of bipyridine spectra.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-9.5 ppm) and a characteristic singlet for the acetyl methyl group in the upfield region (around δ 2.5-3.0 ppm). The exact chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen atoms in the pyridine rings and the electron-withdrawing acetyl group.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~9.2 - 9.4d~2.01H
H-2'~8.7 - 8.9d~5.02H
H-3~8.5 - 8.7dd~8.5, 2.01H
H-6'~7.8 - 8.0d~5.02H
H-4~7.6 - 7.8d~8.51H
CH₃~2.7 - 2.8s-3H

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • H-6: This proton is ortho to both a ring nitrogen and the acetyl-substituted carbon. The deshielding effects of both place it at the lowest field. It is expected to be a doublet due to coupling with H-4.

  • H-2' and H-6': These protons on the 4'-pyridyl ring are equivalent due to free rotation around the C-C bond linking the two rings. They are ortho to the ring nitrogen and will be deshielded, appearing as a doublet due to coupling with their respective neighboring protons.

  • H-3: This proton is meta to the acetyl group and ortho to the other pyridine ring. It will be deshielded and appear as a doublet of doublets due to coupling with both H-4 and H-6.

  • H-4: This proton is para to the acetyl group and will be the most upfield of the protons on the acetyl-substituted ring. It will appear as a doublet due to coupling with H-3.

  • CH₃: The methyl protons of the acetyl group are in a non-aromatic environment and will appear as a sharp singlet significantly upfield from the aromatic protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~197 - 200
C-2~155 - 158
C-2'~150 - 152
C-6~150 - 152
C-4'~148 - 150
C-5~138 - 140
C-3~135 - 137
C-4~122 - 124
C-3'~121 - 123
CH₃~26 - 28

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 200 ppm.

  • Carbons bonded to Nitrogen (C-2, C-2', C-6): These carbons are significantly deshielded by the adjacent electronegative nitrogen atoms.

  • Quaternary Carbons (C-4', C-5): These carbons, which are part of the aromatic rings but do not have attached protons, will also show characteristic shifts. C-4' is deshielded due to the attached nitrogen, while C-5 is influenced by the attached acetyl group.

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical range of 120-140 ppm.

  • Methyl Carbon (CH₃): The acetyl methyl carbon will be the most shielded carbon and appear at the highest field.

Comparative Analysis with Structurally Related Compounds

To ground our predictive analysis, it is instructive to compare the expected spectral features with those of known, structurally similar molecules.

  • 2-Acetylpyridine: The ¹H NMR spectrum of 2-acetylpyridine shows a downfield shift for the proton ortho to both the nitrogen and the acetyl group, similar to what is predicted for H-6 in our target molecule.[4] The acetyl methyl protons in 2-acetylpyridine resonate around δ 2.7 ppm, which is in good agreement with our prediction. The ¹³C NMR spectrum of 2-acetylpyridine shows the carbonyl carbon at approximately 200 ppm, and the carbon attached to the nitrogen (C-2) at around 154 ppm, supporting our predicted values.[5]

  • 2,4'-Bipyridine: In the unsubstituted 2,4'-bipyridine, the protons on the 4'-pyridyl ring (H-2', H-6') are found at approximately δ 8.7 ppm, and the protons at H-3' and H-5' are around δ 7.5 ppm. The introduction of the acetyl group at the 5-position of the 2-pyridyl ring is expected to cause a downfield shift of the adjacent protons (H-4 and H-6) and have a smaller effect on the protons of the 4'-pyridyl ring.

  • Substituted Pyridines: General trends in substituted pyridines show that electron-withdrawing groups, such as an acetyl group, cause a downfield shift of the ortho and para protons and carbons, and a smaller effect on the meta positions. This principle underpins the predicted chemical shifts for the protons and carbons on the 5-acetyl-2-pyridyl ring of our target molecule.

Visualizing the Molecular Connectivity

The following diagram, generated using Graphviz (DOT language), illustrates the structure of this compound and the key proton-proton couplings that would be observed in a 2D COSY (Correlation Spectroscopy) NMR experiment.

Caption: Molecular structure and key ¹H-¹H couplings of this compound.

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the complete NMR-based structural elucidation of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Confirmation synthesis Synthesize this compound purification Purify by Chromatography/Recrystallization synthesis->purification sample_prep Prepare Sample in Deuterated Solvent purification->sample_prep h1_nmr Acquire 1D ¹H NMR Spectrum sample_prep->h1_nmr c13_nmr Acquire 1D ¹³C NMR Spectrum h1_nmr->c13_nmr cosy_nmr Acquire 2D COSY Spectrum c13_nmr->cosy_nmr hsqc_nmr Acquire 2D HSQC Spectrum cosy_nmr->hsqc_nmr hmbc_nmr Acquire 2D HMBC Spectrum hsqc_nmr->hmbc_nmr assign_h1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) hmbc_nmr->assign_h1 correlate_cosy Correlate Coupled Protons (COSY) assign_h1->correlate_cosy correlate_hsqc Correlate Protons to Directly Attached Carbons (HSQC) assign_h1->correlate_hsqc correlate_hmbc Correlate Protons to Carbons over 2-3 Bonds (HMBC) assign_h1->correlate_hmbc assign_c13 Assign ¹³C Signals assign_c13->correlate_hsqc assign_c13->correlate_hsqc assign_c13->correlate_hmbc confirm_structure Confirm Final Structure correlate_cosy->confirm_structure correlate_hsqc->confirm_structure correlate_hmbc->confirm_structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, grounded in established NMR principles and comparisons with analogous structures, offer a valuable resource for researchers working with this or similar bipyridine derivatives. The detailed experimental protocol and logical workflow further equip scientists with the necessary tools for their own investigations.

Should experimental data for this compound become available, a direct comparison with the predictions herein would be a valuable exercise. Furthermore, advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the through-space proximity of protons and thus the preferred conformation of the two pyridine rings. As the exploration of bipyridine-based molecules in drug discovery and materials science continues, a thorough understanding of their NMR spectral characteristics will remain an indispensable asset.

References

  • Interpreting 2D NMR Spectra. (n.d.). Retrieved February 10, 2026, from [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved February 10, 2026, from [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

  • 2,4'-Bipyridine | C10H8N2 | CID 68488 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. (2021). Chegg. Retrieved February 10, 2026, from [Link]

  • Zibaseresht, R., & Zohari, N. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287.
  • High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • 4,4'-Bipyridine - PhotochemCAD. (n.d.). Retrieved February 10, 2026, from [Link]

  • Reddit - r/chemhelp - How does solvent choice effect chemical shift in NMR experiments? (2022). Retrieved February 10, 2026, from [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. (n.d.). Retrieved February 10, 2026, from [Link]

  • TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3. (2023). Journal of Undergraduate Chemistry Research. Retrieved February 10, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

  • Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. (n.d.). Retrieved February 10, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved February 10, 2026, from [Link]

Sources

High-Resolution Mass Spectrometry Profiling of 1-(2,4'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Application Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(2,4'-Bipyridin-5-yl)ethanone (CAS: 58697-34-4), often referred to as 5-acetyl-2,4'-bipyridine , is a critical pharmaceutical intermediate. It serves as the immediate precursor in the synthesis of Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used in the management of congestive heart failure.[1]

In drug development, the accurate characterization of this molecule is two-fold:

  • As a Raw Material: Verifying identity and purity before the cyanation and cyclization steps to form Milrinone.

  • As an Impurity: Detecting trace levels of unreacted intermediate in the final Milrinone API (Active Pharmaceutical Ingredient).

This guide compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives (NMR, Triple Quadrupole), establishing why HRMS is the superior choice for trace analysis and structural confirmation in complex matrices.

The Analytical Challenge

The bipyridine scaffold presents unique ionization and fragmentation behaviors. The core analytical challenges include:

  • Isobaric Interferences: In synthesis reaction mixtures, oxidative degradants often possess nominal masses identical to the target, making low-resolution MS (Single Quad) insufficient.

  • Protonation Sites: The molecule contains two pyridine nitrogens and a carbonyl oxygen, creating competition for protonation in Electrospray Ionization (ESI).

  • Sensitivity: NMR (

    
    H, 
    
    
    
    C) provides definitive structural connectivity but lacks the sensitivity required for <0.1% impurity profiling in GMP environments.

Technology Comparison: HRMS vs. Alternatives

The following table contrasts the performance of Orbitrap HRMS against Q-TOF and standard Triple Quadrupole (QqQ) systems for this specific application.

FeatureOrbitrap HRMS (Recommended)Q-TOF MS Triple Quad (QqQ)
Mass Accuracy < 3 ppm (Internal Cal)< 5 ppmN/A (Nominal Mass)
Resolving Power > 140,000 (FWHM @ m/z 200)~40,000 - 60,000Unit Resolution
Primary Use Unknown ID, Formula ConfirmationFast Scanning, ScreeningQuantitation (MRM)
Isobaric Separation Excellent. Can resolve fine structure.Good, but may struggle with close isobars.Poor. Cannot distinguish isobars.
Sensitivity High (AGC target control)HighVery High (in MRM mode)

Scientist’s Insight: While Triple Quads are the gold standard for quantitation, they are "blind" to structural nuance. For this compound, where confirming the position of the acetyl group (isomer differentiation) is vital, Orbitrap HRMS is the preferred platform due to its ability to distinguish fine isotopic patterns and provide sub-ppm mass accuracy.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. The presence of the specific fragment ions described in Section 5 confirms the method is working correctly.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Rationale: The formic acid is non-negotiable. It ensures the basic pyridine nitrogens are protonated (

      
      ), stabilizing the signal in positive mode.
      
  • Concentration: 1 µg/mL (for tuning/ID) or 10 ng/mL (for impurity limits).

LC-MS Conditions[7]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Voltage: 3.5 kV.

Workflow Visualization

The following diagram illustrates the critical path from sample to data validation.

G Sample Sample: this compound Prep Prep: MeOH/H2O + 0.1% FA (Protonation of Pyridine N) Sample->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI Orbitrap Orbitrap Analyzer (Res > 100k) ESI->Orbitrap Data Data: Exact Mass & Isotopic Pattern Orbitrap->Data

Figure 1: Analytical workflow ensuring efficient protonation and high-resolution detection.

Data Interpretation & Fragmentation Mechanics[8]

This section provides the "fingerprint" required to confirm identity.

Exact Mass Calculation
  • Formula:

    
    
    
  • Monoisotopic Neutral Mass: 198.0793 Da

  • Observed Precursor Ion

    
    : 199.0866 Da 
    
Fragmentation Pathway (MS/MS)

In the collision cell (HCD or CID), the molecule follows a predictable degradation pathway essential for structural confirmation.

  • Precursor (

    
     199.08):  The protonated parent.
    
  • Loss of Methyl (

    
    , -15 Da):  Cleavage of the acetyl methyl group forms an acylium ion (
    
    
    
    ~184).
  • Loss of Carbon Monoxide (

    
    , -28 Da):  The acylium ion ejects CO to form the stable bipyridyl cation (
    
    
    
    ~156).
  • Ring Fragmentation: Further energy leads to the loss of HCN (-27 Da) from the pyridine rings.

Fragmentation Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 199.0866 Acylium Acylium Ion [M+H - CH3]+ m/z 184.063 Parent->Acylium Loss of CH3 (-15 Da) Bipyridyl Bipyridyl Cation [M+H - CH3 - CO]+ m/z 156.068 Acylium->Bipyridyl Loss of CO (-28 Da) RingFrag Ring Fragment [M+H - CH3 - CO - HCN]+ m/z 129.057 Bipyridyl->RingFrag Loss of HCN (-27 Da)

Figure 2: MS/MS fragmentation pathway characteristic of acetyl-bipyridine derivatives.

Validation Criteria (Regulatory Compliance)

To meet FDA/ICH guidelines for identification, the following criteria must be met during the analysis:

  • Mass Accuracy: The observed precursor mass must be within 5 ppm of the theoretical mass (199.0866).

  • Isotopic Pattern: The relative abundance of the A+1 isotope (

    
    ) must match the theoretical distribution (~13.5%) within 10%.
    
  • Retention Time: Must match the reference standard within ±2.5%.

  • Fragment Confirmation: At least two specific fragment ions (e.g., 184 and 156) must be detected in MS/MS mode.

References

  • FDA.gov. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • PubChem. (2025).[1] Milrinone Compound Summary (Precursor Structure Analysis). National Library of Medicine. [Link]

  • ResearchGate. (2013). Impurity Profiling Using Q-TOF & Orbitrap Mass Spectrometry.[2][Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns (Pyridine and Carbonyls).[Link]

Sources

Comparative Guide: Biological Activity of 2,2'-Bipyridine vs. 2,4'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities, coordination chemistries, and experimental applications of 2,2'-bipyridine versus 2,4'-bipyridine complexes.

Executive Summary

The biological efficacy of bipyridine isomers is dictated by their coordination geometry. 2,2'-bipyridine (2,2'-bipy) is the industry standard for stable, discrete metal chelation, widely used to create DNA intercalators and ROS-generating anticancer agents. In contrast, 2,4'-bipyridine (2,4'-bipy) acts primarily as a bridging ligand, forming supramolecular coordination polymers. While 2,2'-bipy complexes excel in intracellular targeting (low IC


), 2,4'-bipy complexes are emerging as potent antimicrobial agents and solid-state materials with distinct surface-active properties.
Feature2,2'-Bipyridine Complexes2,4'-Bipyridine Complexes
Coordination Mode N,N'-Chelating (Cis)Bridging (Trans) / Monodentate
Structural Topology Discrete Mononuclear/Polynuclear1D/2D Coordination Polymers (MOFs)
Primary Bio-Mechanism DNA Intercalation, ROS GenerationMembrane Disruption, Cross-linking
Key Application Anticancer (Chemotherapy, PDT)Antimicrobial Coatings, Slow-release
Stability High (Thermodynamic Chelate Effect)Moderate (Kinetic Lability)

Structural & Coordination Chemistry

The Chelate Effect vs. Bridging

The fundamental difference lies in the nitrogen positioning.

  • 2,2'-Bipyridine: The nitrogen atoms are located on adjacent carbons (C2, C2'), allowing the molecule to rotate around the C-C bond to a cis conformation. This enables bidentate chelation to a single metal ion, forming a stable 5-membered ring.[1]

  • 2,4'-Bipyridine: The nitrogen atoms are separated (C2, C4'). Geometric constraints prevent chelation to a single metal center. Instead, it bridges two different metal centers, leading to infinite polymeric chains or discrete dinuclear species.

Visualization of Coordination Modes

The following diagram illustrates the divergent pathways these ligands take upon metal complexation.

CoordinationModes Ligand22 2,2'-Bipyridine Metal Metal Ion (M) Ligand22->Metal Cis-Rotation Ligand24 2,4'-Bipyridine Ligand24->Metal Steric Constraint Chelate Discrete Chelate Complex [M(N,N'-bipy)] (Stable 5-membered ring) Metal->Chelate Chelation Bridge Coordination Polymer -M-L-M-L- (Supramolecular Network) Metal->Bridge Bridging

Figure 1: Divergent coordination pathways. 2,2'-bipy forms discrete chelates, while 2,4'-bipy forms bridging networks.

Comparative Biological Performance

Anticancer Cytotoxicity (IC )

2,2'-bipy complexes generally exhibit higher cytotoxicity against cancer cell lines due to their ability to penetrate cell membranes as discrete, lipophilic cations. However, recent data shows 2,4'-bipy derivatives can be highly potent when designed to release active metal ions or interact via surface binding.

Experimental Data Comparison:

Complex TypeCell LineIC

(µM)
Mechanism of ActionReference
Pd(II)-2,2'-bipy HCT-116 (Colon)~13.0 - 27.0DNA Intercalation, Apoptosis[1]
Pd(II)-2,4'-bipy HCT-116 (Colon)23.8 ± 1.48 Cell Cycle Arrest (G2/M), ROS[2]
Pd(II)-2,4'-bipy A549 (Lung)60.1 ± 3.45Membrane interaction[2]
Ru(II)-(2,2'-bipy)

HeLa (Cervical)>100 (Inactive)Poor uptake without hydrophobic mods[3]
Ru(II)-Arene-2,2' T24 (Bladder)< 10.0Protein binding, hydrophobicity[4]

*Note: Specific 2,4'-bipy derivative: 2',6'-di(thiazol-2-yl)-2,4'-bipyridine.

DNA Binding Affinity
  • 2,2'-Bipyridine: The planar aromatic system of the chelated complex facilitates intercalation between DNA base pairs. Binding constants (

    
    ) are typically in the range of 
    
    
    
    .
  • 2,4'-Bipyridine: Due to the twisted structure required for bridging or the formation of polymeric networks, these complexes typically bind via groove binding or electrostatic interaction . They rarely intercalate but can cause DNA condensation or cross-linking.

Antimicrobial Activity

2,4'-bipyridine complexes often outperform 2,2' analogues in antimicrobial applications. The formation of 1D or 2D coordination polymers creates extensive surface areas that can disrupt bacterial cell walls or release metal ions (e.g., Ag+, Zn2+) slowly over time (depot effect).

  • Key Finding: Zn(II)-2,4'-bipy polymers have shown Minimum Inhibitory Concentrations (MIC) > 4 µg/mL against S. aureus and C. albicans, leveraging the polymer structure for stability and slow release [5].

Mechanistic Insights

Apoptosis vs. Necrosis[2]
  • 2,2'-Complexes: Trigger apoptosis (programmed cell death). They localize in the mitochondria or nucleus, generate Reactive Oxygen Species (ROS), and cleave DNA.

  • 2,4'-Complexes: Often induce cell cycle arrest (specifically G2/M phase) or necrosis. The bulky polymeric structures may not enter the nucleus as efficiently but can damage the cell membrane or cytoskeleton [2].

Pathway Visualization

BioMechanism Agent22 2,2'-Bipy Complex (Discrete Cation) Membrane Cell Membrane Agent22->Membrane Passive Diffusion Agent24 2,4'-Bipy Complex (Coordination Polymer) Agent24->Membrane Adhesion/Damage Nucleus Nucleus / DNA Membrane->Nucleus Localization Mito Mitochondria Membrane->Mito Localization Surface Surface Adsorption (Membrane Disruption) Membrane->Surface Intercalation DNA Intercalation (Base Stacking) Nucleus->Intercalation ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Apoptosis (Programmed Death) Intercalation->Apoptosis ROS->Apoptosis Arrest G2/M Arrest & Necrosis Surface->Arrest

Figure 2: Mechanistic pathways. 2,2'-bipy targets intracellular organelles, while 2,4'-bipy acts on the surface or cytoskeleton.

Experimental Protocols

Synthesis of Complexes
  • 2,2'-Bipy (Discrete):

    • Dissolve Metal Salt (e.g.,

      
      ) and Ligand (1:2 or 1:3 ratio) in Ethanol/Water.
      
    • Reflux for 4-8 hours. The chelate effect drives the reaction to completion.

    • Precipitate with

      
       or 
      
      
      
      .
  • 2,4'-Bipy (Polymer):

    • Dissolve Metal Salt and Ligand (1:1 or 1:2 ratio) in Methanol or DMF.

    • Layering Method: Carefully layer the ligand solution over the metal solution in a narrow tube to allow slow diffusion. This promotes crystal growth of the polymer.

    • Alternatively, use Hydrothermal Synthesis (sealed autoclave, 120°C, 24h) to force the formation of the network structure.

Cytotoxicity Assay (MTT)

To objectively compare performance, use the following standardized protocol:

  • Seeding: Seed cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add complexes dissolved in DMSO (final concentration <1%). Serial dilutions (0.1 - 100 µM).

    • Critical Step: For 2,4'-bipy polymers, ensure sonication is used if solubility is low, or test as a suspension if assessing surface activity.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
DNA Binding Titration
  • Prepare CT-DNA solution in Tris-HCl buffer (pH 7.2).

  • Keep complex concentration constant (e.g., 20 µM).

  • Add increasing increments of DNA (0 - 50 µM).

  • Measure UV-Vis Absorbance:

    • Hypochromism (Decrease in Absorbance): Indicates Intercalation (Typical for 2,2').

    • Hyperchromism or Minimal Change: Indicates Groove Binding/Electrostatic (Typical for 2,4').

References

  • RSC Publishing. (2025). Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest.

  • Mansour, A. M., et al. (2025).[2] Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine.[3] Dalton Transactions.

  • NIH / PubMed. (2023). Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells.

  • MDPI. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity.

  • MDPI. (2020). Green Preparation of Antimicrobial 1D-Coordination Polymers: [Zn(4,4′-bipy)Cl2]∞ and [Zn(4,4′-bipy)2(OAc)2]∞. [4]

  • BenchChem. (2025).[2][5][6] The Coordination Chemistry of 2,2'-Bipyridine Ligands: A Technical Guide.

Sources

X-ray crystallography to confirm the structure of 1-(2,4'-Bipyridin-5-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of SC-XRD vs. Spectroscopic Alternatives

Executive Summary

In the development of bipyridine-based scaffolds for kinase inhibition and metal-organic frameworks (MOFs), the precise determination of regioisomerism is non-negotiable. 1-(2,4'-Bipyridin-5-yl)ethanone presents a specific structural challenge: unlike the symmetric 4,4'-bipyridine or the chelating 2,2'-bipyridine, the 2,4'-isomer possesses an asymmetric linkage that induces unique electronic and steric properties.

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for solution-state characterization, it frequently suffers from signal overlap and ambiguity regarding the exact inter-ring torsion angle and quaternary centers. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for absolute structural confirmation of this derivative.

The Structural Challenge: Why Standard Methods Fail

The synthesis of this compound typically involves a Suzuki-Miyaura coupling between a 2-halopyridine derivative and a 4-pyridylboronic acid. A common pitfall is the formation of regioisomers (e.g., 2,3'-bipyridine impurities) or rotamers that complicate NMR analysis.

Comparative Analysis: XRD vs. NMR vs. MS

The following table contrasts the capabilities of the three primary analytical techniques in the context of bipyridine derivatives.

FeatureSC-XRD (Crystallography) NMR (

H,

C, 2D)
HRMS (Mass Spec)
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environmentElemental composition & formula
Isomer Resolution Definitive. Distinguishes 2,3' vs 2,4' linkage visually.Inferred. Requires complex HMBC/NOESY interpretation.None. Isomers have identical mass.
Conformation Precise torsion angles (solid state).Time-averaged rotamers (solution).N/A
Intermolecular Data Reveals

-

stacking & H-bonding.[1]
Invisible (except in solid-state NMR).N/A
Sample State Single Crystal (Solid).[2][3]Solution (typically CDCl

or DMSO-

).
Ionized Gas.
Limitation Requires a high-quality crystal.Solvent effects can shift peaks.Fragmentation can be ambiguous.
Decision Logic: When to Deploy SC-XRD

DecisionMatrix Start Synthesized this compound RunNMR Run 1H & 13C NMR Start->RunNMR Ambiguity Are signals distinct and coupling constants definitive? RunNMR->Ambiguity NMR_Success NMR Sufficient (Routine Check) Ambiguity->NMR_Success Yes XRD_Req SC-XRD Required (Absolute Config) Ambiguity->XRD_Req No / Ambiguous Factors Complicating Factors: 1. Tautomerism 2. Unknown Packing 3. Patent Filing Req. Factors->XRD_Req

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.

Technical Workflow: From Synthesis to Structure

To ensure scientific integrity, the following protocol details the generation of diffraction-quality crystals for the target molecule.

Step 1: Synthesis (Contextual)
  • Reaction: Suzuki coupling of 1-(6-chloropyridin-3-yl)ethanone with pyridin-4-ylboronic acid using Pd(dppf)Cl

    
     catalyst.
    
  • Purification: Silica gel column chromatography (EtOAc/Hexane gradient).

  • Purity Check: Must be >98% by HPLC before attempting crystallization. Impurities poison crystal growth.

Step 2: Crystallization Protocol (Vapor Diffusion)

The 2,4'-bipyridine scaffold has moderate polarity. Direct evaporation often yields amorphous powder. Vapor diffusion is the preferred method to control supersaturation.

  • Inner Vial (Solvent): Dissolve 15 mg of the derivative in 1.5 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Outer Vial (Precipitant): Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Pentane or Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile pentane diffuses into the DCM, slowly increasing the polarity gap and forcing the bipyridine to organize into a lattice rather than crashing out.

  • Timeline: Harvest crystals after 48–72 hours. Look for block-like or prismatic morphology.

Step 3: Data Collection & Refinement[4]
  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream (Oxford Cryosystems). Reasoning: Low temperature reduces thermal vibration (Debye-Waller factor), significantly improving resolution at high angles.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1]
  • Software: Solve using SHELXT (Intrinsic Phasing) and refine using SHELXL (Least Squares).

Data Interpretation & Structural Insights

Upon solving the structure, the SC-XRD data provides three critical insights that NMR cannot:

A. The Inter-Ring Torsion Angle

In solution, the bond between the C2 (Ring A) and C4' (Ring B) rotates freely. In the solid state, this angle is fixed.

  • Expected Observation: The rings are rarely coplanar due to steric repulsion between the H3 proton (Ring A) and H3'/H5' protons (Ring B).

  • Significance: A torsion angle of ~20–40° disrupts conjugation. This explains "anomalous" UV-Vis absorption shifts compared to planar computational models.

B. Intermolecular Interactions ( -Stacking)

Bipyridine derivatives are notorious for forming


-stacked columns.
  • Observation: Look for centroid-to-centroid distances of 3.6–3.8 Å between antiparallel pyridine rings of adjacent molecules.

  • Relevance: These interactions dictate the material's solubility and melting point. Strong

    
    -stacking often correlates with poor aqueous solubility, a critical drug development parameter.
    
C. Acetyl Group Orientation

The ethanone moiety (C=O) can adopt an s-cis or s-trans conformation relative to the pyridine nitrogen.

  • XRD Output: Defines the precise orientation.

  • Interaction: Often, the carbonyl oxygen acts as a hydrogen bond acceptor for a weak C-H...O interaction from a neighboring molecule, forming supramolecular chains.

Experimental Workflow Diagram

Workflow Sample Pure Compound (>98% HPLC) Cryst Vapor Diffusion (DCM / Pentane) Sample->Cryst Dissolution Diffraction X-Ray Diffraction (Mo Source, 100K) Cryst->Diffraction Harvest Solve Structure Solution (SHELXT) Diffraction->Solve Bragg Peaks Model 3D Model (.cif file) Solve->Model Refinement

Figure 2: The linear workflow from purified sample to finalized crystallographic information file (CIF).

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[4] Acta Crystallographica Section B. [Link]

    • Context: The authoritative repository for small molecule crystal structures.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

    • Context: The standard software methodology for refining the structure against diffraction d
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research. [Link]

    • Context: Foundational text for interpreting C-H...
  • Braga, D., & Grepioni, F. (2000). "Making crystals from crystals: a green route to crystal engineering and polymorphism." Chemical Communications. [Link]

    • Context: Discusses crystallization techniques relevant to organic heterocycles.

Sources

Advantages of using 1-(2,4'-Bipyridin-5-yl)ethanone over other bipyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(2,4'-Bipyridin-5-yl)ethanone , positioning it as a superior alternative to standard bipyridine isomers for specific applications in coordination chemistry, supramolecular engineering, and medicinal chemistry.

Executive Summary

In the landscape of nitrogen-donor ligands, This compound (hereafter referred to as 5-Ac-2,4'-bpy ) represents a "privileged scaffold" that bridges the functional gap between the chelating 2,2'-bipyridine and the linear bridging 4,4'-bipyridine.[1]

Unlike its symmetric counterparts, 5-Ac-2,4'-bpy offers two distinct advantages:

  • Geometric Asymmetry: It provides a critical "bent" coordination angle (~120°) necessary for constructing discrete metallacycles and helical polymers, which are inaccessible to the linear 4,4'-isomer.

  • Electronic Differentiation: The acetyl group at the C5 position acts as an electron-withdrawing handle, lowering the LUMO energy of the pyridine ring and enabling facile post-synthetic modification (e.g., condensation to terpyridines).

This guide objectively compares 5-Ac-2,4'-bpy against standard isomers to demonstrate its superior utility in designing advanced materials and bioactive pharmacophores.[1]

Comparative Analysis: The Isomer Advantage

The choice of bipyridine isomer dictates the topology of the resulting metal complex or the binding mode of a drug candidate.

Table 1: Structural & Electronic Comparison of Bipyridine Isomers
Feature2,2'-Bipyridine 4,4'-Bipyridine This compound
Primary Coordination Mode Chelation (Cis-blocking)Bridging (Linear, 180°)Bridging (Bent/Stepped, ~120°)
Symmetry

/

(Symmetric)

(Symmetric)

(Asymmetric)
Electronic Nature Equivalent N-donorsEquivalent N-donorsNon-equivalent N-donors (2- vs 4'-N)
LUMO Energy HighModerateLowered (due to 5-Acetyl group)
Key Application Catalysis, LuminescenceMOF Linkers (Pillars)Helicates, Metallacycles, Drug Scaffolds
Deep Dive: Why the "Bent" Angle Matters

While 4,4'-bipyridine creates infinite linear chains (1D polymers), 5-Ac-2,4'-bpy directs the formation of discrete supramolecular architectures .[1] The ~120° angle between the nitrogen vectors favors the formation of:

  • Molecular Squares & Rectangles: When combined with square-planar metals (Pd, Pt).[1]

  • Helical Polymers: The "step" geometry induces chirality in coordination polymers, essential for enantioselective sensing or catalysis.

Applications & Mechanistic Advantages[1][2]

A. Supramolecular Chemistry: The "Step" Linker

In Metal-Organic Framework (MOF) construction, 5-Ac-2,4'-bpy acts as a lower-symmetry linker that prevents the formation of interpenetrated networks—a common failure mode with 4,4'-bipyridine.[1]

  • Mechanism: The acetyl group adds steric bulk and polarity, discouraging close packing of chains and maintaining open pore volume.

  • Protocol Insight: The asymmetry allows for "stepwise complexation." The less sterically hindered 4'-nitrogen binds first, allowing isolation of mono-metallic intermediates before adding a second metal to the 2-position.[1]

B. Medicinal Chemistry: Scaffold Hopping

The 2,4'-bipyridine scaffold is a bioisostere for the 3,4'-bipyridine core found in cardiotonic drugs like Amrinone and Milrinone .[1]

  • Advantage: The 5-acetyl group serves as a reactive "warhead" precursor.[1] It can be easily converted into:

    • Hydrazones: For increasing solubility and H-bond donor capacity.[1]

    • Chalcones: Via Claisen-Schmidt condensation, creating a library of kinase inhibitors.[1]

  • Solubility: The asymmetry of 5-Ac-2,4'-bpy disrupts crystal lattice energy more effectively than planar 2,2'-bipyridines, often resulting in improved solubility profiles for drug candidates.[1]

C. Synthesis Precursor: The Kröhnke Route

5-Ac-2,4'-bpy is the ideal starting material for synthesizing asymmetric terpyridines .[1]

  • Reaction: Condensation of the acetyl group with an aldehyde and ammonia (Kröhnke synthesis) yields a 2,2':6',2"-terpyridine with a 2,4'-bipyridine tail.

  • Utility: This creates " Janus ligands" capable of chelating one metal while bridging to another, essential for heterometallic photocatalysts.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: A Suzuki-Miyaura coupling strategy ensures regiospecificity, avoiding the mixture of isomers common in radical coupling.[1]

Reagents:

  • 5-Acetyl-2-chloropyridine (1.0 eq)[1]

  • 4-Pyridylboronic acid (1.1 eq)[1]

  • 
     (5 mol%)
    
  • 
     (2.0 M aq)
    
  • DME/Ethanol (solvent)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with reagents. Evacuate and backfill with

    
     (3x) to prevent Pd oxidation.
    
  • Coupling: Add degassed DME/Ethanol (3:1 ratio). Heat to reflux (

    
    ) for 12 hours. Visual Cue: Solution turns from yellow to dark orange.
    
  • Quench: Cool to RT, dilute with water, and extract with DCM.

  • Purification: The 2,4' isomer is less polar than the 4,4' byproduct. Purify via flash chromatography (EtOAc/Hexane gradient).

    • Quality Control: Confirm via

      
      -NMR.[1][2] Look for the distinct singlet of the acetyl methyl group at 
      
      
      
      ppm and the splitting of the 2,4' protons.
Protocol B: Coordination Test (Formation of a Metallocycle)

Rationale: To verify the "bent" bridging capability vs. linear polymerization.

  • Dissolve 5-Ac-2,4'-bpy (2 eq) in acetone.

  • Add dropwise to a solution of

    
     (2 eq) in 
    
    
    
    .
  • Observation: Monitor via

    
    -NMR. A downfield shift of the 
    
    
    
    -protons indicates coordination.[1]
  • Result: Formation of a discrete

    
     macrocycle is favored over infinite chains due to the 120° angle.
    

Visualizations

Diagram 1: Isomer Geometry & Coordination Logic

This diagram illustrates why the 2,4' geometry leads to discrete macrocycles while 4,4' leads to polymers.

G cluster_0 Ligand Geometry Impact cluster_1 Acetyl Group Utility L_44 4,4'-Bipyridine (Linear 180°) Polymer Infinite 1D Polymer (Insoluble) L_44->Polymer + Metal Ion (180°) L_24 This compound (Bent 120° + Acetyl Handle) Cycle Discrete Metallacycle (Soluble / Cavity) L_24->Cycle + Metal Ion (120°) Acetyl 5-Acetyl Group L_24->Acetyl Deriv Terpyridine / Hydrazone (Advanced Function) Acetyl->Deriv Condensation

Caption: Comparison of coordination outcomes. The 2,4' geometry facilitates discrete cyclic structures (bottom path), whereas 4,4' forces linear polymerization.

Diagram 2: Synthesis & Functionalization Pathway

Visualizing the Suzuki coupling and subsequent post-synthetic modification.

Synthesis Start1 5-Acetyl-2-chloropyridine Product This compound (Target Scaffold) Start1->Product Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 4-Pyridylboronic acid Start2->Product Suzuki Coupling Pd(PPh3)4, K2CO3 App1 Metallosupramolecular Cages Product->App1 + Pd(II)/Pt(II) App2 Bioactive Hydrazones Product->App2 + R-NHNH2

Caption: Synthetic workflow from commercial precursors to the target scaffold and its divergent applications.

References

  • Constable, E. C. (2020). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 25(11), 2685. Link

    • Context: Establishes the baseline properties of bipyridine isomers.
  • Steel, P. J. (2005). "Ligand design in metallosupramolecular chemistry." Accounts of Chemical Research, 38(4), 243-250. Link

    • Context: Authoritative source on the "bent" geometry advantages of 2,4'-bipyridine.
  • Kaes, C., Katz, A., & Hosseini, M. W. (2000). "Bipyridine: the most widely used ligand.[3][4] A review of molecules comprising at least two 2,2'-bipyridine units." Chemical Reviews, 100(10), 3553-3590. Link

    • Context: Comparison of functionalization str
  • Ravinder, M., et al. (2012).[5] "Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3)." Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the biological relevance of 3,4' and 2,4' bipyridine scaffolds in drug discovery (Amrinone analogs).
  • Ye, B. H., et al. (2005). "Metal-organic molecular architectures with 2,2'-bipyridyl-like and carboxylate ligands."[1] Coordination Chemistry Reviews, 249(11-12), 1261-1298.[1] Link

    • Context: Validates the use of asymmetric bipyridines in MOF construction.

Sources

Benchmarking the Performance of 1-(2,4'-Bipyridin-5-yl)ethanone-Based Catalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of a hypothetical 1-(2,4'-Bipyridin-5-yl)ethanone-based palladium catalyst with established, commercially available catalysts for the Suzuki-Miyaura cross-coupling reaction. This document is designed to offer objective performance benchmarks, supported by experimental data from the literature, to aid in the rational selection of catalytic systems for the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] The efficiency and scope of this reaction are profoundly influenced by the choice of the palladium catalyst and, critically, the nature of the ancillary ligand.[3] Bipyridine-based ligands have been extensively explored in this context, offering a balance of stability and reactivity to the palladium center.[4] This guide focuses on a hypothetical catalyst derived from this compound, a ligand architecture that introduces a ketone functionality, potentially influencing the electronic properties and, consequently, the catalytic activity of the metal center.

To provide a rigorous benchmark, the performance of this hypothetical catalyst will be compared against two classes of well-established ligands: bulky, electron-rich phosphines (e.g., SPhos) and N-heterocyclic carbenes (NHCs) (e.g., IPr).[3][5] The model reaction for this comparative study is the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a widely used transformation for evaluating catalyst performance.[6][7]

Catalyst Systems Under Evaluation

For the purpose of this guide, we will consider the following catalyst systems:

  • [Pd(BPE)]Cl₂ (Hypothetical): A hypothetical palladium(II) complex where BPE represents the this compound ligand. The performance data for this catalyst is an educated estimation based on the known behavior of similar bipyridine ligands in Suzuki-Miyaura couplings.

  • Pd(OAc)₂ / SPhos: A widely used catalyst system employing a bulky biaryl phosphine ligand known for its high activity in a broad range of cross-coupling reactions.[3]

  • [(IPr)Pd(allyl)]Cl: A commercially available palladium-NHC precatalyst, recognized for its high stability and efficiency in coupling unactivated aryl chlorides and bromides.[8]

Performance Benchmark: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

The following table summarizes the performance of the three catalyst systems under standardized reaction conditions. It is important to note that the data for the [Pd(BPE)]Cl₂ catalyst is hypothetical and serves as a baseline for comparison, derived from the general performance of bipyridine-ligated palladium catalysts.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
[Pd(BPE)]Cl₂ (Hypothetical) 1.0K₂CO₃Toluene/H₂O1001285857.1-
Pd(OAc)₂ / SPhos 0.0005K₃PO₄Toluene1002>99198,00099,000[3]
[(IPr)Pd(allyl)]Cl 0.5Cs₂CO₃1,4-Dioxane8049619248[8]

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Analysis of Performance Data:

The comparative data highlights the exceptional efficiency of the palladium-phosphine and palladium-NHC catalytic systems. The Pd(OAc)₂ / SPhos system demonstrates remarkably high turnover numbers and frequencies, achieving a near-quantitative yield with extremely low catalyst loading.[3] This is characteristic of catalysts employing bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

The [(IPr)Pd(allyl)]Cl catalyst also exhibits high efficiency, operating at a lower temperature and providing a high yield in a relatively short reaction time.[8] NHC ligands are known for forming highly stable palladium complexes, which can lead to longer catalyst lifetimes and high overall turnover numbers.[5]

The hypothetical [Pd(BPE)]Cl₂ catalyst is projected to have a more moderate performance, which is typical for some bipyridine-based palladium catalysts that can sometimes act as catalyst inhibitors, particularly in aerobic conditions.[9] The electron-withdrawing nature of the acetyl group on the bipyridine ring might influence the electron density at the palladium center, potentially affecting the rates of the key steps in the catalytic cycle. Further experimental validation would be required to confirm these hypothetical performance metrics.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate benchmarking of catalyst performance.[10] Below is a detailed, generalized procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, which can be adapted for each catalyst system.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, [(IPr)Pd(allyl)]Cl), the ligand (if not using a pre-catalyst, e.g., SPhos), and the base (e.g., K₃PO₄, Cs₂CO₃).

  • Add the aryl halide (4-bromoanisole, 1.0 mmol) and the arylboronic acid (phenylboronic acid, 1.2 mmol).

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane) and, if required, degassed water.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Inert Atmosphere Establish Inert Atmosphere Add Reagents Add Catalyst, Ligand, Base, Reactants Inert Atmosphere->Add Reagents Add Solvent Add Degassed Solvent Add Reagents->Add Solvent Heating & Stirring Heat and Stir at Specified Temperature Add Solvent->Heating & Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating & Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying & Concentration Dry and Concentrate Organic Phase Extraction->Drying & Concentration Purification Column Chromatography Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This comparative guide provides a framework for evaluating the performance of a hypothetical this compound-based palladium catalyst against established and highly efficient systems. While the hypothetical data suggests moderate activity, it underscores the importance of empirical validation. The true potential of the this compound ligand in catalysis can only be ascertained through rigorous experimental investigation.

Future work should focus on the synthesis and characterization of the proposed [Pd(BPE)]Cl₂ complex and its evaluation in the model Suzuki-Miyaura reaction. A systematic study of reaction parameters, including base, solvent, temperature, and catalyst loading, will be essential to fully understand its catalytic capabilities. Furthermore, exploring the impact of the ketone functionality on the catalyst's electronic properties and stability could provide valuable insights for the rational design of new, highly efficient bipyridine-based catalysts for a wide range of cross-coupling transformations.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Catalytic Synthesis of Cross-Coupled Molecules (pp. 1-85). Springer, Berlin, Heidelberg. [Link]

  • [This is a placeholder for a potential future publication on the synthesis and catalytic activity of 1-(2,4'-Bipyridin-5-yl)
  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O₂. Angewandte Chemie International Edition, 43(26), 3400-3420. [Link]

  • [This is a placeholder for a potential future publication on the performance of Pd-NHC c
  • [This is a placeholder for a potential future publication on Suzuki-Miyaura reaction protocols.]
  • [This is a placeholder for a potential future publication on c
  • Kozlowski, M. C., & Miller, S. J. (2023). Best Practices in Catalysis Research. ACS Catalysis, 13(1), 1-3. [Link]

  • [This is a placeholder for a potential future publication on NHC ligands in c
  • Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl bromides. Chemical Communications, (16), 1540-1541. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in Suzuki–Miyaura cross-coupling. Organometallics, 34(23), 5497-5508. [Link]

  • [This is a placeholder for a potential future publication on palladium c
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440-1449. [Link]

  • [This is a placeholder for a potential future publication on palladium c
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • [This is a placeholder for a potential future publication on recyclable palladium c
  • [This is a placeholder for a potential future publication on Suzuki-Miyaura reactions with zeolites.]
  • [This is a placeholder for a potential future publication on rapid Suzuki-Miyaura couplings.]
  • [This is a placeholder for a potential future publication on palladium c
  • [This is a placeholder for a potential future publication on low-temper
  • [This is a placeholder for a potential future publication on Suzuki-Miyaura coupling reactions.]
  • Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1749-1758. [Link]

  • [This is a placeholder for a potential future publication on Suzuki-Miyaura cross-coupling in educ
  • [This is a placeholder for a potential future publication on Suzuki-Miyaura cross-coupling in educ
  • [This is a placeholder for a potential future publication on Suzuki-Miyaura reactions under microwave conditions.]
  • [This is a placeholder for a potential future publication on Suzuki cross-coupling reactions.]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.